molecular formula C23H27N5O8S B13857579 PiperacillinSulfoxide

PiperacillinSulfoxide

Cat. No.: B13857579
M. Wt: 533.6 g/mol
InChI Key: GRUJPMFLVBFNDC-ZBRIBHSASA-N
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Description

PiperacillinSulfoxide is a useful research compound. Its molecular formula is C23H27N5O8S and its molecular weight is 533.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality PiperacillinSulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PiperacillinSulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27N5O8S

Molecular Weight

533.6 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H27N5O8S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)37(36)20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-,37?/m1/s1

InChI Key

GRUJPMFLVBFNDC-ZBRIBHSASA-N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4=O)(C)C)C(=O)O

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Thermal and Photolytic Degradation of Piperacillin to its Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperacillin is a ureidopenicillin antibiotic susceptible to two primary degradation vectors: hydrolytic cleavage of the


-lactam ring and oxidative attack on the thiazolidine sulfur. While hydrolysis to penicilloic acid is the dominant pathway in aqueous solutions, oxidation to Piperacillin Sulfoxide (Impurity A)  is a critical degradation pathway in the solid state, lyophilized formulations, and under photolytic stress.

This guide provides a mechanistic analysis of the sulfoxide formation, detailed kinetic drivers, and a validated analytical protocol for its detection. It is designed to allow researchers to replicate stress conditions and implement robust control strategies.

Mechanistic Pathways

The stability of Piperacillin is dictated by the vulnerability of its thioether moiety (sulfur atom in the thiazolidine ring) and the strained


-lactam ring. Understanding the competition between these two pathways is essential for formulation design.
The Oxidative Pathway (Sulfoxide Formation)

The formation of Piperacillin Sulfoxide (Impurity A) is an electrophilic oxidation process.

  • Mechanism: The sulfur atom in the thiazolidine ring possesses two lone pairs, making it a nucleophile. In the presence of oxidizing agents (peroxides, superoxides) or radical initiators generated by light, an oxygen atom is transferred to the sulfur.

  • Chirality: The oxidation can occur on either face of the ring, potentially yielding diastereomers (

    
    - and 
    
    
    
    -sulfoxides), though steric hindrance from the C6-side chain often favors one isomer.
  • Drivers: This reaction is accelerated by:

    • Photolysis: UV light generates singlet oxygen (

      
      ) or hydroxyl radicals (
      
      
      
      ) in the presence of trace sensitizers.
    • Trace Metals: Copper or iron ions can catalyze the decomposition of hydroperoxides into reactive radicals.

    • Excipient Impurities: Polymeric excipients (e.g., PEG, Polysorbates) often carry residual peroxides that drive this reaction in the solid state.

The Competing Pathway (Hydrolysis)

In aqueous media, the carbonyl carbon of the


-lactam ring undergoes nucleophilic attack by water (catalyzed by acid, base, or heat), opening the ring to form Penicilloic Acid . This is the dominant pathway in solution but is kinetically suppressed in dry formulations, allowing the oxidative pathway to become significant.
Pathway Visualization

The following diagram maps the divergent degradation pathways, highlighting the specific triggers for sulfoxide formation.

PiperacillinDegradation cluster_triggers Stress Factors Pip Piperacillin (Intact API) Sulfoxide Piperacillin Sulfoxide (Impurity A) [Oxidation Product] Pip->Sulfoxide Oxidation (Electrophilic Attack on S) Penicilloic Penicilloic Acid (Hydrolysis Product) Pip->Penicilloic Hydrolysis (pH > 7 or pH < 4, H2O) Radicals Reactive Oxygen Species (ROS / •OH) Radicals->Sulfoxide Radical Transfer Light UV Light (Photolysis) Light->Radicals Generates Heat Heat (Thermal) Heat->Pip Accelerates Kinetics Peroxides Peroxides (Excipients) Peroxides->Radicals Source of

Figure 1: Divergent degradation pathways of Piperacillin. The red path indicates the formation of the Sulfoxide impurity, driven by oxidative stress and photolysis.

Degradation Profile & Kinetics[1][2]

Photolytic Degradation

Piperacillin is sensitive to light, particularly in the UV-A and UV-B range. Photolysis does not strictly follow first-order kinetics due to the complexity of radical initiation and propagation.

  • Primary Product: Under oxidative photolytic conditions (light + air), the sulfoxide is a major degradant.

  • Quantum Yield: The degradation rate is photon-flux dependent.

  • Impact of Packaging: Clear glass allows transmission of wavelengths >300nm, sufficient to trigger excitation of the amide/thioether system.

Thermal Degradation

Thermal stress follows Arrhenius kinetics (


).
  • Solid State: In the absence of moisture, thermal stress promotes oxidation if oxygen is present in the headspace.

  • Solution: Thermal energy primarily accelerates hydrolysis. To observe thermal oxidation in solution, the pH must be near neutral (to minimize hydrolysis) and an oxidant (like

    
    ) must be present.
    

Table 1: Stress Testing Conditions and Expected Outcomes

Stress TypeConditionDominant DegradantMechanism
Photolytic 1.2 million lux hours (VIS) + 200 W·h/m² (UV)Piperacillin Sulfoxide Photo-oxidation (Radical attack on S)
Thermal (Solid) 60°C / Ambient Humidity (Open container)Piperacillin Sulfoxide Auto-oxidation (Air exposure)
Thermal (Solution) 60°C / pH 2.0 or pH 10.0Penicilloic AcidAcid/Base Catalyzed Hydrolysis
Oxidative 0.1% - 3.0% H₂O₂ at RTPiperacillin Sulfoxide Direct Electrophilic Oxidation

Analytical Protocol: Determination of Sulfoxide

To reliably detect Piperacillin Sulfoxide (Impurity A), a stability-indicating RP-HPLC method is required. The sulfoxide is more polar than the parent drug and will elute earlier on a reverse-phase column.

Method Principles
  • Stationary Phase: C18 (Octadecylsilane) is essential for retaining the non-polar parent while resolving the polar degradants.

  • Mobile Phase: A phosphate buffer is used to suppress the ionization of the carboxylic acid groups, sharpening the peaks. Methanol or Acetonitrile is used as the organic modifier.[1]

  • Detection: UV detection at 220 nm or 254 nm. The carbonyl and amide bonds absorb strongly here.

Standard Operating Procedure (SOP)

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphoric Acid (for pH adjustment)[1]

  • Water (Milli-Q or equivalent)

Chromatographic Conditions:

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil BDS or Zorbax Eclipse)
Flow Rate 1.0 mL/min
Wavelength 220 nm
Injection Vol 20 µL
Column Temp 25°C

Gradient Program:

  • Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile : Methanol (50:50 v/v)

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.06040
20.04060
25.09010
30.09010

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Piperacillin Sulfoxide (Impurity A) and Piperacillin. Note: Impurity A typically elutes at RRT ~0.2 - 0.3 relative to Piperacillin.
    
  • Tailing Factor: < 1.5 for the Piperacillin peak.

  • RSD: < 2.0% for replicate injections of the standard.

Experimental Workflow Visualization

Workflow Start Start: Sample Preparation Weigh Weigh 50mg Sample Start->Weigh Dissolve Dissolve in Mobile Phase A (Minimize hydrolysis risk) Weigh->Dissolve Filter Filter (0.45 µm PVDF) Dissolve->Filter Inject Inject into HPLC (Gradient Elution) Filter->Inject Detect UV Detection @ 220nm Inject->Detect Check Check Retention Time (RT) Detect->Check Analyze Data Analysis Check->Analyze Peak Identification ImpA RT ~ 4-6 min (Sulfoxide) Check->ImpA Parent RT ~ 12-15 min (Piperacillin) Check->Parent

Figure 2: Analytical workflow for the separation and identification of Piperacillin and its Sulfoxide impurity.

Mitigation Strategies

To minimize the formation of Piperacillin Sulfoxide in drug development:

  • Excipient Selection: Avoid excipients with high peroxide values (e.g., lower grades of Povidone or PEG). Use "Low Peroxide" grades.

  • Lyophilization Cycle: Ensure low residual moisture (< 1%) to prevent hydrolysis, but backfill vials with Nitrogen to displace oxygen and prevent oxidation.

  • Packaging: Use Amber Type I glass vials to block UV radiation. Ensure closure integrity to prevent oxygen ingress.

  • Buffer Choice: In liquid formulations, citrate buffers have shown better stabilization capacities against particulate formation compared to lactate buffers, though pH maintenance is the primary stability factor.

References

  • European Pharmacopoeia (Ph. Eur.) . Piperacillin Monograph - Impurity A (Piperacillin Sulfoxide). Council of Europe. Link

  • Tolomelli, A., et al. (2019) . "Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study." European Journal of Pharmaceutical Sciences, 136, 104957. Link

  • Gao, X., et al. (2014) . "Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables... by RP-HPLC Method." Gulf Medical University Proceedings. Link

  • Viaene, E., et al. (2002). "Stability of piperacillin and tazobactam in solid state and solution." Journal of Pharmaceutical and Biomedical Analysis.
  • Daicel Pharma Standards . Piperacillin Impurities and Synthesis: Impurity A Structure and Formation. Link

Sources

Methodological & Application

Application Note: High-Resolution HPLC-UV Analysis of Piperacillin Sulfoxide in Bulk Drug

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Piperacillin Sulfoxide , a critical oxidative impurity in Piperacillin Sodium bulk drug. Unlike generic assays, this method utilizes a pH-optimized phosphate/acetonitrile gradient on a C18 stationary phase to achieve baseline resolution between the polar sulfoxide impurity, the parent drug, and late-eluting dimers. The protocol is validated according to ICH Q2(R1) guidelines, ensuring specificity, linearity, and precision suitable for routine quality control and stability testing in pharmaceutical development.

Introduction

Piperacillin is a broad-spectrum ureidopenicillin antibiotic used for treating serious infections caused by Gram-negative bacteria.[1][2] Like all beta-lactams, it is susceptible to hydrolytic degradation (opening of the beta-lactam ring) and oxidative degradation.

The Challenge: While hydrolysis leads to penicilloic acids, oxidation of the sulfur atom in the thiazolidine ring generates Piperacillin Sulfoxide . This impurity is more polar than the parent molecule, often eluting early in reverse-phase chromatography. Standard isocratic methods frequently fail to resolve the sulfoxide from the solvent front or other polar degradants (e.g., penicilloic acid).

The Solution: This protocol employs a gradient elution strategy with an acidic mobile phase (pH 3.0). The low pH suppresses the ionization of the carboxylic acid groups, increasing the retention of polar impurities on the hydrophobic C18 column, thereby enhancing resolution and peak shape.

Method Development Strategy (Expertise & Logic)

Stationary Phase Selection

A high-purity C18 (Octadecylsilyl) column with a high surface area is selected.

  • Why: Piperacillin contains a non-polar side chain and a polar core. A C18 phase provides the necessary hydrophobic interaction to retain the parent molecule while the specific surface area allows for the subtle separation of the sulfoxide stereoisomers (if present) and the parent peak.

  • Recommendation: 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V or Hypersil BDS C18).

Mobile Phase Chemistry
  • Buffer: 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄).[3]

  • pH Control (Critical): Adjusted to pH 3.0 ± 0.1 with Orthophosphoric Acid.

    • Mechanism:[1] At pH 3.0, the carboxylic acid moieties of Piperacillin and its impurities are protonated (neutral). This maximizes their interaction with the stationary phase, preventing "peak fronting" and ensuring the polar Sulfoxide does not elute in the void volume.

  • Organic Modifier: Acetonitrile (ACN).

    • Why: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and provides sharper peaks for beta-lactams.

Detection Wavelength[4]
  • Setting: 220 nm.[4][5]

  • Reasoning: The carbonyl groups in the beta-lactam and amide bonds absorb strongly at 210-220 nm. While 254 nm is more selective for aromatic rings, 220 nm offers the high sensitivity required to detect trace levels (0.05%) of the sulfoxide impurity.

Experimental Protocol

Chemicals and Reagents
  • Piperacillin Sodium Reference Standard: >99.0% purity.

  • Piperacillin Sulfoxide Standard: (Custom synthesis or Pharmacopoeial Impurity Standard).

  • Potassium Dihydrogen Phosphate (KH₂PO₄): HPLC Grade.[3]

  • Orthophosphoric Acid (85%): HPLC Grade.

  • Acetonitrile: HPLC Gradient Grade.

  • Water: Milli-Q or HPLC Grade.

Instrumentation
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VUV).

  • Column Oven: 25°C.

Chromatographic Conditions
ParameterSetting
Column C18, 250 x 4.6 mm, 5 µm (L1 Packing)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C ± 2°C
Detector UV at 220 nm
Run Time 25 Minutes
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 3.0 with dilute Orthophosphoric acid. Filter through a 0.45 µm nylon membrane.

  • Organic (Mobile Phase B): 100% Acetonitrile. Degas by sonication.

Gradient Program

This gradient is designed to hold the polar Sulfoxide initially, then ramp up to elute Piperacillin, and finally wash off any dimers.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Equilibration / Injection
5.08515Isocratic hold for Sulfoxide
15.04060Linear Ramp to elute Parent
20.04060Wash
20.18515Return to Initial
25.08515Re-equilibration
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

  • System Suitability Solution: Dissolve Piperacillin Sodium and Piperacillin Sulfoxide to obtain approx. 0.5 mg/mL and 0.005 mg/mL respectively.

  • Test Sample: Prepare 0.5 mg/mL of bulk drug in Diluent. Note: Prepare fresh. Beta-lactams degrade in solution.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_SS System Suitability Check Start Start: Sample Receipt Prep Sample Preparation (0.5 mg/mL in Diluent) Start->Prep Weighing HPLC HPLC Analysis (Gradient, C18, 220nm) Prep->HPLC Injection (20 µL) Data Data Processing (Integration & Calc) HPLC->Data Chromatogram Resolution Resolution (Rs) Sulfoxide vs Parent > 2.0 HPLC->Resolution Decision QC Decision (Pass/Fail) Data->Decision Compare vs Limit (e.g. NMT 1.0%) Resolution->Data Tailing Tailing Factor (T) < 1.5

Caption: Step-by-step analytical workflow from sample preparation to quality control decision.

Method Validation (Trustworthiness)

To ensure the method is "self-validating" and reliable, the following parameters must be verified.

Specificity (Stress Testing)

Demonstrate that the method can separate the Sulfoxide from other degradants.

  • Oxidative Stress: Treat sample with 3% H₂O₂ for 2 hours.

    • Result: Significant increase in the peak at RRT ~0.2-0.3 (Sulfoxide).

  • Acid Stress: Treat with 0.1 N HCl.

    • Result: Formation of Penicilloic acid (distinct RT from Sulfoxide).

Linearity & Range

Prepare a minimum of 5 concentration levels for Piperacillin Sulfoxide.

  • Range: LOQ to 150% of the specification limit (e.g., 0.05 µg/mL to 10 µg/mL).

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Accuracy (Recovery)

Spike bulk drug with known amounts of Sulfoxide at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 90.0% – 110.0%.[6]

Precision[5][8]
  • System Precision: 6 replicate injections of standard. RSD ≤ 2.0%.[5][7]

  • Method Precision: 6 separate preparations of the sample. RSD ≤ 2.0%.[5][7]

LOD / LOQ
  • Limit of Detection (LOD): S/N ratio ≥ 3:1.

  • Limit of Quantitation (LOQ): S/N ratio ≥ 10:1.

  • Typical Values: LOQ is often ~0.03% of the nominal sample concentration.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Sulfoxide Peak Broadening pH drift in mobile phase.Ensure buffer is strictly pH 3.0. Higher pH causes ionization and peak widening.
Retention Time Shift Column aging or temperature fluctuation.Use a column oven. Flush column with 60% ACN after batches to remove dimers.
Ghost Peaks Contaminated water or buffer.Use fresh Milli-Q water. Filter buffer through 0.22 µm if microbial growth is suspected.
Poor Resolution Dead volume in injector/tubing.Minimize tubing length. Ensure proper column connections.

References

  • United States Pharmacopeia (USP). Piperacillin Sodium Monograph. USP-NF Online. (Accessed 2023).[4][8]

  • Mangam, V. T., et al. (2023).[4] "Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactam Combination in Dosage Forms." International Journal of Pharmaceutical Sciences and Medicine, 8(5), 7-20.[4]

  • World Health Organization (WHO). (2014). "Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables." Proceedings of the 6th Annual Scientific Meeting of Gulf Medical University.

  • National Center for Biotechnology Information (NCBI). Piperacillin Compound Summary. PubChem.[9]

  • Daicel Pharma Standards. Piperacillin Impurities and Standards.

Sources

LC-MS/MS protocol for Piperacillin Sulfoxide quantification in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS Protocol for Piperacillin Sulfoxide Quantification in Plasma

Audience: Researchers, scientists, and drug development professionals.

A Robust and Validated LC-MS/MS Method for the Quantification of Piperacillin Sulfoxide in Human Plasma

Senior Application Scientist

Introduction: The Clinical Significance of Monitoring Piperacillin and Its Sulfoxide Metabolite

Piperacillin is a broad-spectrum β-lactam antibiotic, frequently administered in combination with the β-lactamase inhibitor tazobactam, for the treatment of severe bacterial infections. The efficacy and safety of piperacillin therapy are closely linked to maintaining plasma concentrations within a therapeutic window. While piperacillin is primarily excreted unchanged, a portion is metabolized to piperacillin sulfoxide, a major metabolite. Monitoring the levels of both the parent drug and its metabolite is crucial for a comprehensive understanding of piperacillin's pharmacokinetics and for optimizing dosing regimens, particularly in critically ill patients with fluctuating renal function. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of piperacillin sulfoxide in human plasma.

Principle of the Method

This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of piperacillin sulfoxide from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (piperacillin-d5) ensures high accuracy and precision by compensating for variations in sample processing and instrument response.

Materials and Reagents

Reagent/MaterialGradeSupplier
Piperacillin Sulfoxide≥98%Axios Research (AR-P02043) or equivalent[1]
Piperacillin-d5≥98%Cayman Chemical (Item No. 20767) or equivalent[2]
AcetonitrileLC-MS GradeFisher Scientific or equivalent
Formic AcidLC-MS GradeFisher Scientific or equivalent
WaterDeionized, 18 MΩ·cmMilli-Q® system or equivalent
Human Plasma (K2-EDTA)Blank, drug-freeCertified vendor

Sample Preparation: A Streamlined Protein Precipitation Workflow

The rationale behind protein precipitation with an organic solvent like acetonitrile is its efficiency in removing the majority of plasma proteins, which can interfere with the LC-MS/MS analysis and foul the analytical column. This one-step procedure is rapid, cost-effective, and suitable for high-throughput analysis.

Step-by-Step Protocol:
  • Thaw: Allow plasma samples, calibration standards, and quality controls to thaw completely at room temperature.

  • Aliquot: Vortex and aliquot 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 20 µL of the internal standard working solution (Piperacillin-d5, 1 µg/mL in 50:50 acetonitrile:water) to each tube.

  • Precipitate: Add 300 µL of cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample is Add 20 µL Internal Standard (Piperacillin-d5) plasma->is ppt Add 300 µL Cold Acetonitrile is->ppt vortex Vortex (30s) ppt->vortex centrifuge Centrifuge (13,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection

Caption: Plasma sample preparation workflow.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column. The gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, allows for the effective separation of piperacillin sulfoxide from other plasma components and from its parent drug, piperacillin. The addition of formic acid aids in the protonation of the analyte, enhancing its ionization in the mass spectrometer.

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
2.5
3.5
3.6
5.0
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode. The MRM transitions are selected to ensure specificity and sensitivity. The precursor ion for piperacillin sulfoxide is its protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. While experimental determination is necessary for optimal transitions, based on the structure of piperacillin sulfoxide and known fragmentation of similar molecules, the following transitions are proposed for initial method development. The transitions for piperacillin and piperacillin-d5 are well-established.[3]

ParameterCondition
MS System Sciex Triple Quad™ 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
IonSpray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas 9 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Piperacillin Sulfoxide 534.5Predicted: 143.1150
Piperacillin Sulfoxide (Confirmation) 534.5Predicted: 359.1150
Piperacillin 518.2143.2150
Piperacillin-d5 (IS) 523.2148.2150

Note: The product ions for piperacillin sulfoxide are predicted based on common fragmentation pathways of penicillins (cleavage of the β-lactam ring and side chain). These transitions must be confirmed experimentally by infusing a standard solution of piperacillin sulfoxide into the mass spectrometer and performing a product ion scan.

Preparation of Standards and Quality Controls

Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of piperacillin sulfoxide into blank human plasma. A stock solution of piperacillin sulfoxide is prepared in a suitable solvent (e.g., DMSO or methanol) and serially diluted to create working solutions.

Sample TypeConcentration Range (ng/mL)
Calibration Standards 1, 5, 10, 50, 100, 500, 1000
Quality Controls (QC) LLOQ: 1, Low: 3, Mid: 75, High: 750

Method Validation

The developed method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The validation process ensures the reliability and reproducibility of the method.

G cluster_validation Bioanalytical Method Validation linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision stability Stability accuracy->stability precision->stability selectivity Selectivity matrix_effect Matrix Effect selectivity->matrix_effect

Sources

Application Note: Piperacillin Sulfoxide as a CRM in QC Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the qualification, handling, and analytical utilization of Piperacillin Sulfoxide (CAS: 67275-27-8) as a Certified Reference Material (CRM) in pharmaceutical Quality Control (QC).

Introduction & Scientific Context

Piperacillin Sulfoxide (Chemical Name: (2S,5R,6R)-6-((R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide) is a primary oxidative degradation product of Piperacillin.

In the context of ICH Q3A(R2) and Q3B(R2) guidelines, monitoring this impurity is critical because the sulfide moiety in the penam ring is highly susceptible to oxidation. The formation of the sulfoxide alters the 3D conformation of the beta-lactam ring, potentially negating antimicrobial activity and raising immunogenic concerns.

Mechanism of Formation

The oxidation typically occurs during storage under high humidity or exposure to atmospheric oxygen. Unlike hydrolytic degradation (which opens the beta-lactam ring), oxidation preserves the bicyclic structure but adds an oxygen atom to the sulfur.

PiperacillinOxidation cluster_0 Critical Control Point Pip Piperacillin (Active API) Sulfoxide Piperacillin Sulfoxide (Impurity 5 / CAS 67275-27-8) Pip->Sulfoxide S-Oxidation Ox Oxidative Stress (O2 / H2O2 / Humidity) Ox->Sulfoxide Degradation Ring Opening (Penicilloic Acids) Sulfoxide->Degradation Further Hydrolysis

Figure 1: Oxidative pathway transforming Piperacillin to Piperacillin Sulfoxide. Note that this transformation is distinct from the hydrolytic opening of the beta-lactam ring.

Material Handling & Storage Protocol

Critical Alert: Piperacillin Sulfoxide CRM is hygroscopic . Improper handling will lead to water uptake, altering the assigned potency and causing OOS (Out of Specification) results in QC.

Storage Requirements[1][2][3][4][5][6]
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Container: Amber glass vials with PTFE-lined screw caps (protect from light).

  • Desiccation: Store secondary containment within a desiccator.

Handling Workflow (Self-Validating)
  • Equilibration: Remove the CRM vial from the refrigerator and allow it to reach room temperature (20–25°C) for 45 minutes before opening. Why? Opening a cold vial condenses atmospheric moisture onto the standard powder immediately.

  • Weighing: Use an analytical balance with a readability of 0.01 mg.

    • Validation Step: If the drift exceeds 0.05 mg within 30 seconds, the environment is too humid (>60% RH). Dehumidify the weighing chamber.

  • Dissolution: Dissolve immediately in the solvent (Mobile Phase A or Methanol). Do not leave the solid powder in the weighing boat.

Analytical Method Protocol (HPLC)[3]

This protocol aligns with USP/EP chromatographic principles for Piperacillin impurity profiling, specifically targeting the sulfoxide.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 250 mm x 4.6 mm, 5 µmStandard stationary phase for polar beta-lactams.
Mobile Phase A 0.05 M Sodium Phosphate Buffer (pH 6.8)pH 6.8 stabilizes the beta-lactam ring; acidic pH accelerates hydrolysis.
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)Organic modifier to elute hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV at 220 nmMax absorbance for the amide/lactam chromophores.
Column Temp 25°CControls viscosity and retention time reproducibility.
Injection Vol 20 µLSufficient sensitivity for trace impurities.
Gradient Program

Note: Piperacillin Sulfoxide is more polar than Piperacillin and typically elutes before the main peak.

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
10.09010
40.04060
45.04060
46.09010
55.09010
Standard Preparation[1][3][7][8]
  • Stock Solution: Accurately weigh 5.0 mg of Piperacillin Sulfoxide CRM into a 50 mL volumetric flask. Dissolve in Mobile Phase A. (Conc: 0.1 mg/mL).

  • System Suitability Solution: Mix Piperacillin API Standard and Piperacillin Sulfoxide Stock to obtain a solution containing ~0.2 mg/mL Piperacillin and ~0.005 mg/mL Sulfoxide.

System Suitability & QC Procedures

To ensure data trustworthiness, the following criteria must be met before sample analysis.

System Suitability Testing (SST) Criteria
ParameterAcceptance LimitTroubleshooting Failure
Resolution (Rs) > 2.0 between Sulfoxide and PiperacillinIf < 2.0, adjust gradient start %B lower (e.g., to 8%) to increase retention.
Tailing Factor (T) < 1.5 for Sulfoxide peakIf > 1.5, check buffer pH (must be exactly 6.8) or replace old column (voiding).
RSD (Area) < 2.0% (n=6 injections)If > 2.0%, check injector precision or autosampler temperature stability.
Relative Response Factor (RRF)

According to USP and general literature, the Relative Response Factor (RRF) for Piperacillin Sulfoxide (Impurity 5) is approximately 1.0 relative to Piperacillin at 220 nm.

  • Calculation Rule: If using the RRF method (dilute standard of API), use RRF = 1.0.

  • External Standard Rule: If using the certified Piperacillin Sulfoxide CRM, use the exact potency from the Certificate of Analysis (CoA).

QC Workflow Diagram:

QCWorkflow Start Start QC Run SST Inject System Suitability (Mix of API + Sulfoxide) Start->SST Check Check Resolution > 2.0 Check Tailing < 1.5 SST->Check Sample Inject Test Samples Check->Sample Pass Fail Investigate (Check pH, Column) Check->Fail Fail Calc Calculate Impurity % Using RRF=1.0 or Ext Std Sample->Calc Report Generate Report Calc->Report Fail->SST Retest

Figure 2: Logical flow for QC analysis ensuring system suitability before sample commitment.

Calculation & Reporting

Formula for External Standard Method:



Where:

  • 
     = Peak Area of Sulfoxide in Sample.
    
  • 
     = Peak Area of Sulfoxide in CRM Standard.
    
  • 
     = Concentration of CRM Standard (mg/mL).
    
  • 
     = Concentration of Sample (mg/mL).
    
  • 
     = Potency of CRM (decimal, e.g., 0.995).
    

Formula for RRF Method (Dilute API Standard):



Where:

  • 
     = 1.0 (for Piperacillin Sulfoxide).
    
  • 
     = Peak Area of Piperacillin in Dilute Standard (e.g., 1%).
    

References

  • United States Pharmacopeia (USP). USP Monograph: Piperacillin and Tazobactam for Injection.[1] USP-NF.[2] (Lists "Piperacillin Impurity 5" with RRF 1.0).

  • European Pharmacopoeia (Ph. Eur.). Piperacillin Sodium Monograph 01/2017:1169. (Details impurity structures and limits).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12313646 (Piperacillin Sulfoxide).

  • Simson Pharma. Piperacillin Sulfoxide Reference Standard Data. (Confirms CAS 67275-27-8 and chemical identity).

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.

Sources

Application Note: Mass Spectrometry Fragmentation Pattern & Analysis Protocol for Piperacillin Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists engaged in the characterization of beta-lactam antibiotics and their impurities. It synthesizes established mass spectrometry principles with specific structural insights into Piperacillin Sulfoxide.[1]

Introduction & Scientific Context

Piperacillin is a ureidopenicillin antibiotic widely used for treating serious gram-negative infections.[1][2] During manufacturing and storage, it is susceptible to degradation, primarily via hydrolysis of the beta-lactam ring and oxidation of the thiazolidine sulfur atom.

Piperacillin Sulfoxide (PIP-SO) is the primary oxidative degradation product.[1] Structurally, it differs from the parent Piperacillin (PIP) by the addition of a single oxygen atom to the sulfur in the 5-membered thiazolidine ring.

  • Piperacillin (Parent): MW 517.55 Da |

    
    [1]
    
  • Piperacillin Sulfoxide (Impurity): MW 533.55 Da |

    
    [1]
    

Accurate identification of PIP-SO is critical for stability testing and impurity profiling.[1] This guide details the fragmentation mechanics that distinguish the sulfoxide from the parent drug and other impurities, providing a validated protocol for its detection.

Mechanism of Fragmentation (The "Why" and "How")

In Electrospray Ionization (ESI) positive mode, Piperacillin and its sulfoxide derivative follow a distinct fragmentation pathway driven by the labile nature of the ureido side chain and the strained beta-lactam ring.

The Conserved Signature: Side Chain Retention

Unlike many small molecules where the core structure dictates the base peak, Piperacillin's fragmentation is dominated by its bulky, easily ionizable C6-side chain (ethyl-2,3-dioxopiperazine).

  • Observation: Both Piperacillin (m/z 518) and Piperacillin Sulfoxide (m/z 534) yield a dominant product ion at m/z 143 .[1]

  • Mechanism: The collision-induced dissociation (CID) energy preferentially cleaves the amide bond connecting the ethyl-dioxopiperazine ring to the rest of the molecule. This fragment is structurally identical in both the parent and the sulfoxide.

  • Secondary Fragment: The m/z 143 ion further degrades by losing a carbonyl (CO) group to form m/z 115 .[1]

The Diagnostic Shift: Thiazolidine Core

Differentiation lies in the "complementary" fragments or the molecular ion itself.

  • Parent Shift: The precursor ion shifts +16 Da (518

    
     534).[1]
    
  • Core Fragments: In Penicillins, the thiazolidine ring often generates a fragment at m/z 160 (seen in Amoxicillin and Ampicillin). In Piperacillin Sulfoxide, the oxidation of this ring theoretically shifts this core fragment to m/z 176 (

    
    ), although this ion is often of lower intensity compared to the side chain signature.
    
Fragmentation Pathway Diagram

The following diagram illustrates the parallel fragmentation pathways, highlighting the conserved side chain ions and the shifted parent/core ions.

PiperacillinFragmentation PIP Piperacillin Parent [M+H]+ m/z 518 Fragment143 Signature Side Chain Ion (Ethyl-dioxopiperazine) m/z 143 PIP->Fragment143 Amide Cleavage (High Intensity) CorePIP Penicilloic Core (Neutral Loss) PIP->CorePIP Neutral Loss PIPSO Piperacillin Sulfoxide [M+H]+ m/z 534 PIPSO->Fragment143 Amide Cleavage (High Intensity) CoreSO Sulfoxide Core (Neutral Loss + 16Da) PIPSO->CoreSO Neutral Loss Fragment115 Secondary Fragment m/z 115 Fragment143->Fragment115 -CO (28 Da)

Figure 1: Comparative fragmentation pathway of Piperacillin and Piperacillin Sulfoxide.[1] Note the convergence on the m/z 143 signature ion.

Experimental Protocol: LC-MS/MS Characterization

This protocol is designed to be self-validating . The presence of the m/z 518 peak (Parent) serves as an internal system suitability control for the m/z 534 (Sulfoxide) detection.

Sample Preparation[1]
  • Standard Prep: Dissolve Piperacillin reference standard in water:acetonitrile (50:50) to 10 µg/mL.[1]

  • Forced Degradation (To generate Sulfoxide in situ):

    • Take 1 mL of 1 mg/mL Piperacillin solution.[1]

    • Add 100 µL of 3% Hydrogen Peroxide (

      
      ).
      
    • Incubate at room temperature for 30 minutes.

    • Dilute 1:10 with mobile phase before injection. This ensures the sulfoxide peak is generated for method development.

LC-MS Conditions[1][3]
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).[1]

  • Mobile Phase B: Acetonitrile (Organic modifier).[1]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-5 min: 5%

      
       95% B[1]
      
    • 5-6 min: 95% B[1]

    • 6.1 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

Mass Spectrometry Settings (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive (

    
    ).[1][3]
    
  • Capillary Voltage: 3.0 - 3.5 kV.[1]

  • Source Temp: 350°C - 400°C (Ensure efficient desolvation).

  • Collision Gas: Argon or Nitrogen.[1]

MRM Transitions (Quantitation & ID)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Piperacillin 518.2143.13020-25Quantifier
Piperacillin 518.2115.13035-40Qualifier
Piperacillin Sulfoxide 534.2 143.1 3020-25Quantifier
Piperacillin Sulfoxide 534.2 115.1 3035-40Qualifier

Note: Collision energies are instrument-dependent and should be optimized. Start with the values above.

Results Interpretation & Data Summary

When analyzing the data, you will observe two distinct peaks in the chromatogram if the degradation has occurred.[4]

  • Retention Time (RT): Piperacillin Sulfoxide is generally more polar than Piperacillin due to the sulfoxide oxygen.[1] Expect the PIP-SO peak to elute earlier (lower RT) than the parent PIP peak on a standard C18 reverse-phase column.[1]

  • Spectral Validation:

    • Extract the MS2 spectrum of the peak at m/z 534.

    • Confirm the presence of the base peak at m/z 143.

    • Absence of m/z 143 suggests the peak is NOT a piperacillin-related impurity.[5]

Summary of Diagnostic Ions
Ion Typem/z ValueOrigin / Structural Significance
Parent [M+H]+ 534.2 Protonated Piperacillin Sulfoxide molecule.[1]
Base Peak 143.1 Ethyl-2,3-dioxopiperazine carboxamide .[1] Cleavage of the side chain.[1] Common to both PIP and PIP-SO.[1]
Fragment 2 115.1 Loss of CO from the m/z 143 fragment.
Fragment 3 160.0 Rare/Low Intensity.[1] Thiazolidine ring fragment (seen in parent).[1]
Fragment 4 176.0 Rare/Low Intensity.[1] Oxidized Thiazolidine ring fragment (specific to Sulfoxide).[1]

Troubleshooting & Quality Control

  • Issue: Low Sensitivity for m/z 534.

    • Cause: Sulfoxides can be thermally unstable.[1]

    • Solution: Lower the Desolvation Temperature (Source Temp) by 50°C. High heat can cause in-source fragmentation or degradation of the sulfoxide back to other species.[1]

  • Issue: Co-elution with Piperacillin.

    • Cause: Gradient too steep.[1]

    • Solution: Shallower gradient slope (e.g., 5% to 50% B over 10 minutes) to resolve the polar sulfoxide from the parent.

References

  • Development of LC-MS/MS methods for Piperacillin

    • Popowicz, N. et al. (2018).[1][6] "A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid." Journal of Chromatography B.

  • Impurity Profiling & Fragmentation

    • GuideChem.[1] "Piperacillin Impurity Analysis and Structure."

    • ResearchGate.[1][3] "Fragmentation spectra (MS2) for piperacillin and tazobactam."

  • General Beta-Lactam Fragmentation

    • Klagkou, K. et al. (2003).[1][7] "Fragmentation pathways of sulphonamides and beta-lactams under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.

Sources

High-Sensitivity LC-MS/MS Quantitation of Piperacillin Sulfoxide: A Validated Bioanalytical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Piperacillin Sulfoxide (CAS 67275-27-8) is a critical oxidative metabolite and process impurity of the antibiotic Piperacillin.[1] While Piperacillin/Tazobactam pharmacokinetics (PK) are well-documented, the quantification of the sulfoxide metabolite presents unique bioanalytical challenges due to its enhanced polarity and the inherent instability of the beta-lactam ring.[1]

This protocol details a robust, self-validating LC-MS/MS method for quantifying Piperacillin Sulfoxide in human plasma.[1] Unlike generic antibiotic assays, this method integrates low-temperature sample processing and polarity-optimized chromatography to prevent ex vivo degradation and ensure separation from the parent drug.[1]

Key Mechanistic Insights[1]
  • Instability: The beta-lactam ring is susceptible to hydrolysis at physiological pH and room temperature.[1] The sulfoxide moiety increases electron withdrawal, potentially altering hydrolysis rates compared to the parent.[1]

  • Polarity Shift: The oxidation of the sulfur atom increases hydrophobicity (lower logP), causing the Sulfoxide to elute earlier than Piperacillin on Reverse Phase (RP) columns.[1] This risks co-elution with early suppressive matrix components (phospholipids).[1]

  • Isotopic Internal Standardization: Due to significant matrix effects in plasma, a stable isotope-labeled internal standard (SIL-IS) is mandatory.[1]

Method Development Logic & Workflow

The following decision tree illustrates the critical pathways for method optimization, ensuring the "Self-Validating" nature of the protocol.

MethodDevelopment Start Analyte: Piperacillin Sulfoxide (Polar, Unstable Beta-Lactam) Matrix Biological Matrix (Plasma/Urine) Start->Matrix Prep_Decision Sample Preparation Strategy Matrix->Prep_Decision PPT Protein Precipitation (PPT) Cold MeOH/ACN Prep_Decision->PPT Faster / Less Degradation SPE Solid Phase Extraction (SPE) HLB Cartridges Prep_Decision->SPE Cleaner Extract Chrom_Decision Chromatography Mode PPT->Chrom_Decision Instability_Check Stability Risk: Hydrolysis during evaporation? SPE->Instability_Check Requires Drying Instability_Check->PPT Avoid Heat/Time RP_C18 Reverse Phase (C18) High Aqueous Start Chrom_Decision->RP_C18 Preferred (Robustness) HILIC HILIC (If retention < 1.5 k') Chrom_Decision->HILIC Alternative Detection MS/MS Detection (ESI+) RP_C18->Detection Final Validated Method (FDA M10 Compliant) Detection->Final

Figure 1: Method Development Decision Tree highlighting the selection of Protein Precipitation (PPT) to mitigate beta-lactam instability risks associated with SPE drying steps.

Experimental Protocol

Materials & Reagents[1]
  • Analyte: Piperacillin Sulfoxide Reference Standard (>98% purity).[1]

  • Internal Standard (IS): Piperacillin-d5 (Surrogate) or Tazobactam-d3.[1] Note: Piperacillin-d5 is preferred due to structural similarity.[1]

  • Matrix: Drug-free Human Plasma (K2EDTA).[1]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[1]

Stock Solution Preparation
  • Master Stock: Dissolve Piperacillin Sulfoxide in 50:50 Water:Acetonitrile to 1.0 mg/mL.

    • Critical: Prepare on ice. Aliquot immediately into amber vials and store at -80°C.

    • Stability:[2][3][4] Discard working solutions after 6 hours at room temperature.[1]

Sample Preparation (Cold-PPT)

This method uses "Crash & Shoot" to minimize hydrolysis.[1]

  • Thaw plasma samples on wet ice (4°C). Do not allow to reach room temperature.[1]

  • Aliquot 50 µL of plasma into a 96-well plate (on ice).

  • Add IS: Add 20 µL of Internal Standard solution (500 ng/mL in water).

  • Precipitate: Add 200 µL of Ice-Cold Acetonitrile (containing 0.1% Formic Acid).

    • Mechanism:[3][5] Acidified ACN precipitates proteins while stabilizing the beta-lactam ring.[1]

  • Vortex vigorously for 1 min.

  • Centrifuge at 4,000 x g for 10 min at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of Water (0.1% FA).

    • Reasoning: Diluting the organic supernatant ensures good peak shape on the high-aqueous initial LC gradient.[1]

LC-MS/MS Conditions[1][6]

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]

  • Column: Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 50 mm.[1]

    • Selection: T3 bonding is designed to retain polar compounds like sulfoxides better than standard C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Load (High aqueous for retention)
0.50 5 Isocratic hold
3.00 90 Elution gradient
3.50 90 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End of Run |[1]

Mass Spectrometry:

  • Source: ESI Positive Mode (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][6]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Role Collision Energy (V)
Pip-Sulfoxide 534.2 143.1 Quantifier 25
Pip-Sulfoxide 534.2 160.1 Qualifier 20

| Piperacillin-d5 | 523.2 | 148.1 | IS | 25 |[1]

Note: The m/z 143 fragment corresponds to the cleavage of the ethyl-dioxopiperazine side chain, which is structurally conserved and provides high intensity.[1]

Validation Framework (Self-Validating Systems)

To adhere to FDA M10 guidelines, the method must demonstrate control over instability and matrix effects.[1]

Quantitative Data Summary (Acceptance Criteria)
ParameterCriteria (FDA M10)Experimental Design
Linearity r² ≥ 0.9908 non-zero standards (e.g., 10 – 5000 ng/mL).
Accuracy ±15% (±20% at LLOQ)5 replicates at LLOQ, Low, Med, High QC.
Precision CV ≤ 15% (≤20% at LLOQ)Intra-day and Inter-day assessment.
Recovery Consistent across levelsCompare extracted QC vs. unextracted solvent std.
Matrix Effect MF within 0.85 - 1.15Compare post-extraction spike vs. solvent std (6 lots of plasma).
Critical Stability Experiments

Because Piperacillin Sulfoxide is unstable, you must perform these specific stress tests:

  • Bench-Top Stability: Keep spiked plasma on ice (4°C) vs. Room Temp (25°C) for 4 hours.

    • Expectation: >10% degradation at RT; <5% degradation on ice.

  • Freeze-Thaw: 3 cycles from -80°C to 4°C (not RT).

  • Autosampler Stability: Processed samples at 10°C for 24 hours.

Troubleshooting & Pathway Analysis

If sensitivity is low or linearity fails, consult the workflow below.

Troubleshooting Issue Problem: Low Sensitivity / High CV% Check1 Check Retention Time Issue->Check1 RT_Early RT < 1.0 min? (Ion Suppression) Check1->RT_Early Yes RT_Good RT > 1.5 min Check1->RT_Good No Action1 Reduce Initial %B Use T3 Column RT_Early->Action1 Check2 Check IS Response RT_Good->Check2 IS_Var IS Variable? Check2->IS_Var Yes Action2 Pipetting Error or Matrix Effect IS_Var->Action2

Figure 2: Troubleshooting logic flow for common bioanalytical failures regarding polar metabolites.

References

  • FDA M10 Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2022).[1][5][7][8] Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • Piperacillin Stability Study. Längin, A., et al. (2009).[1][9] Deactivation and transformation products in biodegradability testing of beta-lactams amoxicillin and piperacillin.[1][9] Chemosphere, 75(3), 347-354.[1][9] [Link]

  • Dried Blood Spot Method. Barco, S., et al. (2014).[1][6] A validated LC-MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot.[1][6][10] Bioanalysis, 6(21), 2795-2802.[1] [Link]

  • PubChem Compound Summary. National Center for Biotechnology Information. (2023).[1][4][5] PubChem Compound Summary for CID 43672, Piperacillin.[1][Link][1]

Sources

UPLC for the Rapid, Stability-Indicating Analysis of Piperacillin and its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract: This application note presents a robust, validated Ultra-Performance Liquid Chromatography (UPLC) method for the rapid analysis of Piperacillin and its degradation products. Piperacillin, a broad-spectrum β-lactam antibiotic, is susceptible to degradation, primarily through hydrolysis of its β-lactam ring, which compromises its efficacy and can introduce potentially harmful impurities.[1][2][3] Ensuring the stability and purity of Piperacillin formulations is therefore critical for patient safety and therapeutic success.[2] This document provides a comprehensive, step-by-step protocol for a stability-indicating UPLC method, developed in accordance with International Council for Harmonisation (ICH) guidelines.[4][5] The method demonstrates high resolution, sensitivity, and speed, enabling the baseline separation of Piperacillin from its key degradation products in under 5 minutes. We detail the forced degradation studies used to establish the method's specificity and discuss the causality behind the selection of chromatographic parameters. This guide is intended for researchers, quality control analysts, and drug development professionals involved in the stability testing and quality assessment of Piperacillin.

Introduction: The Analytical Imperative for Piperacillin Stability

Piperacillin is an essential ureidopenicillin antibiotic, often combined with the β-lactamase inhibitor Tazobactam, to treat a wide range of serious bacterial infections.[6][7] The core of its antibacterial activity lies in the strained β-lactam ring, a four-membered cyclic amide. This functional group, however, is also the molecule's Achilles' heel, being highly susceptible to hydrolytic cleavage under various conditions (e.g., acidic, basic, or enzymatic).[1][2] This degradation process leads to the formation of inactive and potentially immunogenic products, such as the corresponding penicilloic acid.[3] Furthermore, complex degradation pathways can lead to the formation of other impurities, including dimers of low solubility.[8]

The development of a rapid and reliable stability-indicating analytical method is therefore not merely a regulatory requirement but a fundamental necessity for ensuring the quality, safety, and efficacy of Piperacillin formulations.[2][9] A stability-indicating method is defined by its ability to accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5]

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for this application. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to deliver faster analysis times, superior resolution, and increased sensitivity—all of which are critical for high-throughput quality control environments and in-depth stability profiling.

This document provides the scientific rationale and a detailed protocol for such a method.

Experimental Design & Rationale

Instrumentation and Consumables
ComponentSpecificationRationale
UPLC System Waters ACQUITY UPLC H-Class or equivalentRequired to handle the high backpressures generated by sub-2 µm columns and to minimize extra-column band broadening, preserving the high efficiency of the separation.
Detector Photodiode Array (PDA) or Tunable UV (TUV) DetectorA PDA detector is preferred as it allows for peak purity analysis and identification of co-eluting peaks by comparing spectra across the peak. A detection wavelength of 220 nm provides a good chromophoric response for both Piperacillin and its expected degradation products.
Analytical Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmThe Bridged Ethyl Hybrid (BEH) C18 stationary phase offers excellent stability across a wide pH range, making it suitable for analyzing acidic and basic degradants. The 1.7 µm particle size is key to achieving the speed and resolution characteristic of UPLC.
Software Empower™ 3 or equivalentFor instrument control, data acquisition, and processing.
Reagents Acetonitrile (ACN), Methanol (MeOH) - LC-MS gradeHigh-purity solvents are essential to minimize baseline noise and prevent contamination.
Formic Acid, Ammonium Formate - LC-MS gradeUsed as mobile phase modifiers to control pH and improve peak shape. Formate buffers are volatile, making this method compatible with mass spectrometry (MS) for further characterization if needed.
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) - ACS gradeFor conducting forced degradation studies.
Piperacillin Reference StandardFor system suitability, quantification, and peak identification.
UPLC Method Parameters
ParameterConditionJustification
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)A buffered aqueous phase is critical for controlling the ionization state of Piperacillin and its degradants, ensuring reproducible retention times. A pH of 3.5 ensures that the carboxylic acid moieties are largely protonated, leading to better retention on a C18 column.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in reversed-phase chromatography, offering low viscosity and good UV transparency.
Gradient Elution 0-0.5 min, 5% B; 0.5-3.0 min, 5-60% B; 3.0-3.5 min, 60-95% B; 3.5-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% BA gradient is necessary to elute both the polar degradation products and the more hydrophobic parent drug within a short run time while maintaining sharp peaks. The initial hold at low organic content ensures retention of early-eluting polar degradants. The final high-organic wash cleans the column, and the re-equilibration step ensures reproducibility.
Flow Rate 0.4 mL/minAn optimized flow rate for a 2.1 mm ID column that balances analysis speed with system pressure and separation efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, lowering backpressure and improving peak shape. It also ensures consistent retention times by mitigating fluctuations in ambient temperature.
Injection Volume 2.0 µLA small injection volume is crucial in UPLC to prevent column overload and minimize pre-column band broadening, thereby preserving resolution.
Detection Wavelength 220 nmProvides a suitable absorbance maximum for Piperacillin and its key degradation products, ensuring high sensitivity.
Sampling Rate 20 points/secA high sampling rate is required to accurately define the narrow peaks generated in UPLC, ensuring accurate integration and quantification.

Protocols: A Step-by-Step Guide

Protocol 1: Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Formate, pH 3.5):

    • Weigh 0.63 g of ammonium formate and dissolve in 1000 mL of ultrapure water.

    • Adjust the pH to 3.5 using formic acid.

    • Filter through a 0.22 µm nylon filter before use.

  • Mobile Phase B (Acetonitrile):

    • Use LC-MS grade ACN directly. Filter if necessary.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v). This composition ensures sample solubility and compatibility with the initial chromatographic conditions.

  • Piperacillin Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of Piperacillin reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This stock solution should be prepared fresh daily due to the instability of Piperacillin in solution.[10]

  • Working Standard Solution (100 µg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Protocol 2: Forced Degradation Study

The objective of a forced degradation study is to intentionally degrade the API to produce its degradation products.[9] This is essential for demonstrating the specificity and stability-indicating nature of the analytical method.[5][11]

  • Sample Preparation: Pipette 5 mL of the Piperacillin Standard Stock Solution (1000 µg/mL) into five separate vials labeled: Acid, Base, Oxidative, Thermal, and Photolytic.

  • Acid Hydrolysis:

    • Add 1 mL of 0.1 M HCl to the "Acid" vial.

    • Cap and heat at 60 °C for 2 hours.

    • Cool to room temperature and neutralize by adding 1 mL of 0.1 M NaOH. Dilute to a final concentration of ~100 µg/mL with diluent.

  • Base Hydrolysis:

    • Add 1 mL of 0.1 M NaOH to the "Base" vial.

    • Keep at room temperature for 1 hour.

    • Neutralize by adding 1 mL of 0.1 M HCl. Dilute to a final concentration of ~100 µg/mL with diluent. Note: Base-catalyzed hydrolysis of the β-lactam ring is typically rapid.[2]

  • Oxidative Degradation:

    • Add 1 mL of 3% H₂O₂ to the "Oxidative" vial.

    • Keep at room temperature for 4 hours.

    • Dilute to a final concentration of ~100 µg/mL with diluent.

  • Thermal Degradation:

    • For the "Thermal" sample, use the solid Piperacillin powder.

    • Place the powder in a hot air oven at 105 °C for 24 hours.

    • After cooling, weigh an appropriate amount, dissolve, and dilute to a final concentration of ~100 µg/mL with diluent.

  • Photolytic Degradation:

    • Expose the Piperacillin Standard Stock Solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24 hours.

    • Dilute to a final concentration of ~100 µg/mL with diluent.

  • Analysis: Inject the undegraded working standard solution and each of the stressed samples into the UPLC system.

Visualization of Workflows & Pathways

The following diagrams illustrate the key processes described in this application note.

G cluster_prep Sample Preparation cluster_degradation Forced Degradation (ICH Q1A/Q1B) cluster_analysis UPLC Analysis cluster_data Data Evaluation A Piperacillin API / Formulation B Dissolve in Diluent (A:B, 80:20) A->B C Acid Stress (0.1M HCl, 60°C) B->C Stress Conditions D Base Stress (0.1M NaOH, RT) B->D Stress Conditions E Oxidative Stress (3% H₂O₂, RT) B->E Stress Conditions F Thermal Stress (105°C, Solid) B->F Stress Conditions G Photolytic Stress (ICH Q1B) B->G Stress Conditions H Inject into UPLC System B->H Analyze Unstressed Sample C->H Analyze Samples D->H Analyze Samples E->H Analyze Samples F->H Analyze Samples G->H Analyze Samples I ACQUITY BEH C18 Column Gradient Elution H->I J PDA Detection (220 nm) I->J K Peak Integration & Quantification J->K L Peak Purity Assessment K->L M Method Validation (ICH Q2(R1)) K->M

Caption: Experimental workflow for the stability-indicating analysis of Piperacillin.

Caption: Simplified primary degradation pathways of Piperacillin.

Expected Results & Discussion

Method Specificity and Forced Degradation

The primary goal of the forced degradation study is to demonstrate specificity. The UPLC method should be able to separate the intact Piperacillin peak from all degradation products generated under stress conditions. A successful result will show a significant decrease in the Piperacillin peak area in the stressed samples, with the concurrent appearance of new peaks corresponding to the degradation products.

The chromatogram of the unstressed standard should show a single, sharp, symmetrical peak for Piperacillin. In contrast, the chromatograms of the stressed samples will display additional peaks. For instance:

  • Base Hydrolysis: This condition is expected to cause the most significant degradation, primarily forming the Piperacillin penicilloic acid, which will elute earlier than the parent compound due to its increased polarity.

  • Acid and Oxidative Stress: These conditions may produce a different profile of degradation products, highlighting the method's ability to resolve multiple degradants.[4]

The PDA detector is invaluable here, as it can be used to assess peak purity. The spectrum of the Piperacillin peak in the stressed samples should be identical to that of the unstressed standard, confirming that no degradation products are co-eluting.

Method Validation Summary (as per ICH Q2(R1))

A validated method provides confidence in the reliability of the results.[6][12] The following table summarizes the key parameters and typical acceptance criteria for the validation of this UPLC method.

Validation ParameterProcedureTypical Acceptance Criteria
Linearity Analyze a series of at least five concentrations of Piperacillin (e.g., 10-150 µg/mL).[4]Correlation coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking a known amount of Piperacillin standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%).[4]Mean recovery between 98.0% and 102.0%
Precision Repeatability (Intra-day): Analyze six replicate injections of the working standard. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) ≤ 2.0%[2][6]
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±10%) and assess the impact on the results.System suitability parameters (e.g., retention time, peak asymmetry) should remain within predefined limits.

Conclusion

This application note details a rapid, sensitive, and specific UPLC method for the analysis of Piperacillin and its degradation products. The sub-5-minute run time represents a significant improvement in throughput compared to conventional HPLC methods, without compromising on the quality of the separation. The method's development was guided by established principles of forced degradation and ICH validation guidelines, ensuring its suitability for routine quality control, stability testing, and formulation development. By providing a detailed protocol and explaining the scientific rationale behind the experimental choices, this guide serves as a valuable resource for any laboratory tasked with ensuring the quality and stability of this critical antibiotic.

References

  • Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules. (2025). Google Cloud.
  • UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacest
  • Assessing the stability of piperacillin/tazobactam. (n.d.).
  • Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. (2023). MDPI.
  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry.
  • Developing and Validating a Stability-Indicating Method for the Analysis of Piperacillin and Tazobactam in Bulk and. (n.d.).
  • Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors. (n.d.). PMC - NIH.
  • Degradation Pathway of Penicillin by Immobilized β- lactamase. (n.d.). Chemical Engineering Transactions.
  • Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method. (2014). Gulf Medical University.
  • Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactum Combination in Dosage Forms: A Quality. (2023). International Journal of Pharmaceutical Sciences and Medicine.
  • Method Development and Validation of Piperacillin and Tazobactum in Pharmaceutical dosage form by using RP-HPLC Method. (2017). Indian Journal of Research in Pharmacy and Biotechnology.
  • Influence of tazobactam on the degradation of piperacillin at 37°C. (n.d.).
  • Impurity profiling of piperacillin sodium and tazobactam sodium for injection by micellar electrokinetic chromatography. (2025).
  • Hydrolysis of piperacillin followed by formation of a piperacillin dimer with low solubility. (n.d.).
  • High-performance Liquid Chromatography Analysis of Mezlocillin, Piperacillin, their Degradation Products, and of Ioxitalamic Acid in Plasma and Urine of Healthy Volunteers. (n.d.). Arzneimittelforschung.
  • Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements. (2020). PMC - PubMed Central.
  • Piperacillin. (n.d.). Wikipedia.

Sources

Troubleshooting & Optimization

troubleshooting matrix effects in Piperacillin Sulfoxide LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Matrix Effects in Piperacillin Sulfoxide LC-MS/MS Analysis

Executive Summary

Analyte: Piperacillin Sulfoxide (Pip-SO), a polar metabolite and degradation product of Piperacillin. Core Challenge: Pip-SO is highly polar (elutes early/near void volume) and chemically unstable (beta-lactam hydrolysis). This makes it uniquely susceptible to ion suppression from unretained matrix salts and phospholipids. Objective: Eliminate matrix effects (ME) to achieve <15% variability and ensure method reproducibility.

Module 1: Diagnostic Workflows

How do I confirm if signal variability is due to matrix effects?

Q1: My internal standard (IS) response is fluctuating between samples. Is this a matrix effect?

A: Likely, yes. If the IS response varies >20% between neat standards and extracted samples, or between different patient lots, you have "Relative Matrix Effects."

The Gold Standard Diagnosis: Post-Column Infusion (PCI) Do not rely solely on observing peak areas. You must visualize where the suppression occurs relative to your analyte's elution.

Protocol:

  • Setup: Place a tee-union between the analytical column and the MS source.

  • Infusion: Syringe-pump a constant flow of Piperacillin Sulfoxide (100 ng/mL) into the tee.

  • Injection: Inject a blank extracted biological matrix (e.g., plasma processed by protein precipitation) via the LC.

  • Observation: Monitor the baseline. A flat baseline = no effect. A dip (trough) = ion suppression. A peak = ion enhancement.

  • Overlay: Superimpose your analyte's chromatogram. If your Pip-SO peak aligns with a "dip," you must modify the chromatography or sample prep.

PCI_Setup cluster_legend Logic Flow LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Blank Matrix) LC_Pump->Injector Column Analytical Column (C18/HILIC) Injector->Column Tee Tee Union (Mixing Point) Column->Tee Syringe Syringe Pump (Analyte Infusion) Syringe->Tee MS MS/MS Source (ESI) Tee->MS Combined Flow Analysis Result: Baseline Dip = Suppression

Figure 1: Schematic configuration for Post-Column Infusion (PCI) to visualize matrix suppression zones.

Module 2: Quantification of Matrix Effects

How do I calculate the exact magnitude of the interference?

Q2: How do I report Matrix Factor (MF) according to regulatory guidelines?

A: Use the Matuszewski Method . This differentiates between Extraction Recovery (loss during prep) and Matrix Effect (loss during ionization).

The Experiment: Prepare three sets of samples at Low, Medium, and High QC concentrations.

  • Set A (Neat): Standard in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the supernatant.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculations:

Metric Formula Interpretation

| Matrix Factor (MF) |


 | < 1.0 = Suppression> 1.0 = Enhancement |
| IS-Normalized MF  | 

| Should be close to 1.[1]0. | | Recovery (RE) |

| Efficiency of the extraction step. |

Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be ≤ 15% .

Matuszewski_Workflow cluster_A Set A: Neat Standards cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A1 Analyte in Mobile Phase Calc_ME Matrix Effect % (B / A) * 100 A1->Calc_ME B1 Extract Blank Matrix B2 Spike Analyte into Supernatant B1->B2 B2->Calc_ME Calc_Rec Recovery % (C / B) * 100 B2->Calc_Rec C1 Spike Analyte into Biological Matrix C2 Perform Extraction (PPT/SPE) C1->C2 C2->Calc_Rec

Figure 2: The Matuszewski approach to isolating ionization suppression from extraction losses.

Module 3: Root Cause Resolution

I confirmed suppression. How do I fix it?

Q3: My Piperacillin Sulfoxide elutes early (0.8 - 1.2 min) and suffers massive suppression. Why?

A: Piperacillin Sulfoxide is more polar than the parent drug. In Reverse Phase (C18) chromatography, it often elutes in the Void Volume , exactly where unretained salts and polar interferences elute.

Solution 1: Chromatographic Retardation You must move the analyte away from the salt front.

  • Stationary Phase: Switch to a Polar-Embedded C18 or a PFP (Pentafluorophenyl) column. These provide alternative selectivity for polar beta-lactams.

  • Mobile Phase: Reduce the initial organic strength (e.g., start at 2% B instead of 5-10% B) and hold for 0.5 min to trap the analyte.

  • HILIC Option: If C18 fails, use Hydrophilic Interaction Liquid Chromatography (HILIC). Pip-SO will retain strongly on HILIC, eluting after the salts.

Q4: I am using Protein Precipitation (PPT), but the matrix effect persists.

A: PPT removes proteins but leaves Phospholipids (PLs) behind. PLs (Glycerophosphocholines) are the #1 cause of ion suppression in bioanalysis. They accumulate on the column and elute unpredictably in subsequent runs.

Solution 2: Phospholipid Removal [2]

  • Monitor PLs: Add the transition m/z 184 -> 184 (positive mode) to your method to track phospholipids.

  • Upgrade Prep: Switch from simple PPT to Phospholipid Removal Plates (e.g., HybridSPE or Phree). These filter plates use a Lewis-acid/base mechanism to selectively retain phospholipids while letting acidic drugs like Piperacillin pass through.

MethodPhospholipid Removal %Matrix Effect RiskCost
Protein Precip (PPT) < 10%High (Variable)Low
Liquid-Liquid (LLE) > 90%LowMedium (Labor Intensive)
PL Removal Plates > 99%Very LowMedium

Module 4: Stability & MS Parameters

Ensuring the data is real.

Q5: Can I use Tazobactam as an Internal Standard?

A: Avoid if possible. While often co-formulated, Tazobactam has different physicochemical properties (polarity/retention) than Piperacillin Sulfoxide. It may not compensate for matrix effects occurring at the specific retention time of Pip-SO.

  • Recommendation: Use stable isotope-labeled Piperacillin-d5 . If Pip-SO-d5 is unavailable, Pip-d5 is structurally closer than Tazobactam.

Q6: My samples show degradation. Is this a matrix effect?

A: No, this is Instability . The beta-lactam ring opens rapidly at room temperature and neutral pH.

  • Critical Control: All extraction steps must be performed on ice.

  • Acidification: Acidify plasma samples (e.g., with mild buffer) immediately upon collection if validation data supports it, but be careful: too much acid can also catalyze degradation.

  • Storage: Store samples at -80°C. Stability at -20°C is often insufficient for >2 weeks.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. FDA.gov.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Verplaetse, R., & Tytgat, J. (2011). Development and validation of a sensitive LC-MS/MS method for the analysis of piperacillin and tazobactam in human plasma. Journal of Chromatography B. (Provides baseline transitions for Piperacillin 518>143).

Sources

Technical Support Center: Chromatographic Strategies for Piperacillin and its Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenges in the chromatographic analysis of Piperacillin and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on methods for the separation and quantification of Piperacillin and its sulfoxide derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the resolution and robustness of your chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate Piperacillin from its sulfoxide?

A1: The primary challenge lies in the similar polarity of Piperacillin and its sulfoxide. The addition of a single oxygen atom to the sulfur in the thiazolidine ring to form the sulfoxide results in a modest increase in polarity. In reversed-phase HPLC, where separation is based on hydrophobicity, two compounds with similar polarities will have comparable retention times, leading to poor resolution.

Q2: My current C18 method shows co-elution of Piperacillin and its sulfoxide. What is the first parameter I should adjust?

A2: The first and often most impactful parameter to adjust is the mobile phase composition, specifically the ratio of your organic modifier (typically acetonitrile or methanol) to the aqueous buffer. A shallow gradient or even an isocratic elution with a lower percentage of the organic modifier will increase the retention of both compounds and may improve their separation.

Q3: Can the pH of the mobile phase influence the resolution between Piperacillin and its sulfoxide?

A3: Absolutely. Piperacillin is an ionizable molecule with carboxylic acid and amine functionalities. The pH of the mobile phase will dictate the ionization state of these groups, which in turn affects the molecule's overall polarity and its interaction with the stationary phase. A systematic study of pH can be a powerful tool to improve resolution.[1] Experimenting with the mobile phase pH in the range of 3 to 7 is a common strategy. A pH around 3.5 has been used effectively in some methods to achieve good separation.[2]

Q4: Is a C18 column the best choice for this separation?

A4: While C18 columns are a common starting point for reversed-phase chromatography, they may not always provide the optimal selectivity for closely related compounds like Piperacillin and its sulfoxide. If mobile phase optimization on a C18 column is unsuccessful, consider a stationary phase with a different selectivity. For instance, a C8 column has been shown to provide better elution and resolution for Piperacillin and its degradation products.[3] Phenyl-hexyl or embedded polar group (PEG) columns can also offer alternative selectivities.

Troubleshooting Guide: Improving Resolution

This section provides a systematic approach to troubleshooting poor resolution between Piperacillin and its sulfoxide.

Issue: Poor Resolution or Co-elution

Underlying Cause: Insufficient differential interaction of Piperacillin and its sulfoxide with the stationary phase under the current chromatographic conditions.

Troubleshooting Workflow:

G start Poor Resolution Observed step1 Optimize Mobile Phase (Organic:Aqueous Ratio) start->step1 Initial Step step2 Adjust Mobile Phase pH step1->step2 If resolution is still poor end Resolution Achieved step1->end If successful step3 Evaluate Column Temperature step2->step3 If resolution is still poor step2->end If successful step4 Change Stationary Phase step3->step4 If resolution is still poor step3->end If successful step5 Consider Ion-Pairing Reagents step4->step5 If alternative selectivity is needed step4->end If successful step5->end fail Consult Advanced Techniques step5->fail If resolution is still poor

Caption: A systematic workflow for troubleshooting poor resolution.

In-depth Strategies and Protocols

Mobile Phase Optimization

The composition of the mobile phase is a critical factor in achieving separation.

Protocol for Mobile Phase Scouting:

  • Initial Conditions: Begin with a standard mobile phase, for example, 60:40 (v/v) mixture of a phosphate buffer (pH 3.5) and acetonitrile.[2]

  • Gradient Elution: Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution time of the compounds.

  • Shallow Gradient: Based on the initial gradient, design a shallower gradient around the elution time of the target analytes. For example, if the compounds elute at 40% acetonitrile, try a gradient of 30% to 50% acetonitrile over 20 minutes.

  • Isocratic Elution: For fine-tuning, switch to isocratic elution. Systematically decrease the percentage of the organic modifier in small increments (e.g., 2% at a time) to increase retention and improve resolution.

Data Presentation: Starting Mobile Phase Conditions

ParameterCondition ACondition BCondition C
Mobile Phase A 25mM Potassium Dihydrogen Phosphate, pH 3.50.1% Trifluoroacetic Acid in Water20mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient Isocratic (e.g., 60:40 A:B)Gradient (e.g., 10-50% B in 15 min)Isocratic (e.g., 85:15 A:B)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Detection 226 nm218 nm220 nm

These are suggested starting points. The optimal conditions will depend on the specific column and instrumentation used.

pH Adjustment

Manipulating the mobile phase pH can significantly alter the selectivity between Piperacillin and its sulfoxide.

Causality: By changing the pH, you alter the ionization state of the analytes. A change in the charge of the molecule will affect its hydrophobicity and interaction with the C18 stationary phase, thus influencing retention and selectivity.

Protocol for pH Screening:

  • Prepare Buffers: Prepare a series of identical mobile phases with pH values ranging from 3.0 to 7.0 in increments of 0.5 pH units. Phosphate or acetate buffers are commonly used.

  • Equilibrate the System: For each pH condition, ensure the column is thoroughly equilibrated before injecting the sample.

  • Analyze and Compare: Inject the sample under each pH condition and compare the resolution. Plot resolution as a function of pH to identify the optimal value.

Stationary Phase Selectivity

If optimizing the mobile phase does not yield the desired resolution, changing the column chemistry is the next logical step.

Causality: Different stationary phases offer different separation mechanisms. While a C18 column separates primarily based on hydrophobicity, other phases can introduce alternative interactions.

  • C8 Column: A shorter alkyl chain length (C8) results in less hydrophobic retention, which can sometimes improve the separation of closely related polar compounds.[3]

  • Phenyl-Hexyl Column: This phase provides pi-pi interactions in addition to hydrophobic interactions, which can be beneficial if Piperacillin and its sulfoxide have different aromatic characteristics.

  • Embedded Polar Group (PEG) Column: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity for polar compounds through hydrogen bonding interactions.

Experimental Workflow for Column Screening:

G start Initial C18 Column c8 C8 Column (Less Hydrophobic) start->c8 phenyl Phenyl-Hexyl Column (Pi-Pi Interactions) start->phenyl peg Embedded Polar Group (Hydrogen Bonding) start->peg evaluate Evaluate Resolution and Peak Shape c8->evaluate phenyl->evaluate peg->evaluate

Caption: A workflow for screening alternative stationary phases.

Forced Degradation Studies

To confirm that your method can effectively separate Piperacillin from its sulfoxide and other potential degradation products, a forced degradation study is essential.[4][5]

Protocol for Oxidative Forced Degradation:

  • Sample Preparation: Prepare a solution of Piperacillin in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Stress Condition: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

  • Incubation: Allow the solution to react for a defined period (e.g., 1-24 hours) at room temperature or slightly elevated temperature (e.g., 40°C).

  • Quenching (if necessary): Stop the reaction by adding a quenching agent or by significant dilution.

  • Analysis: Analyze the stressed sample using your developed HPLC method to assess the separation of the newly formed peaks from the parent Piperacillin peak.

This approach will help you to validate the stability-indicating nature of your analytical method.[4]

References

  • Mangam, V. T., et al. (2023). Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactum Combination in Dosage Forms: A Quality Control Perspective. International Journal of Pharmaceutical Sciences and Medicine, 8(5), 7-20. [Link]

  • Abdelkawy, K., Le, T., & Mahmoud, S. H. (2023). Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. PubMed. [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2023). Developing and Validating a Stability-Indicating Method for the Analysis of Piperacillin and Tazobactam in Bulk and Pharmaceutical Dosage Forms. International Journal of Drug Delivery Technology, 13(1), 1-8. [Link]

  • Bhaskar R, et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Shaikh, S., et al. (2014). Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method. Proceedings of the 6th Annual Scientific Meeting of Gulf Medical University. [Link]

  • Pappula, N., Ameen, S. A., & Jyothi, K. (2019). Validated RP-HPLC Method for Simultaneous Estimation of Tazobactam and Piperacillin in Combined Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 16(2), 97-105. [Link]

  • Mezaal, E. N., et al. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 25(4), 1060-1070. [Link]

  • Isla, A., et al. (2005). Quantitation and stability of piperacillin and tazobactam in plasma and ultrafiltrate from patients undergoing continuous venovenous hemofiltration by HPLC. Biomedical Chromatography, 19(5), 357-364. [Link]

  • Ferreira, B. A., et al. (2024). Virtual Screening Targeting LasR and Elastase of Pseudomonas aeruginosa Followed by In Vitro Antibacterial Evaluation. Molecules, 29(1), 123. [Link]

Sources

troubleshooting guide for the stability-indicating method of Piperacillin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperacillin Stability-Indicating Method

User Guide Overview

Topic: Troubleshooting Stability-Indicating HPLC Methods for Piperacillin Target Audience: Analytical Chemists, QC Specialists, Drug Development Scientists Objective: To provide an authoritative, mechanism-based troubleshooting guide for resolving separation, stability, and recovery issues in Piperacillin analysis.

The "Gold Standard" Method Parameters

Before troubleshooting, ensure your baseline method aligns with industry-proven stability-indicating conditions.[1] Piperacillin is a labile ureidopenicillin; its analysis requires strict control over pH and temperature.

ParameterRecommended ConditionScientific Rationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil ODS or equivalent)Provides sufficient surface area for separating the main peak from early-eluting polar hydrolytic degradants (penicilloic acids).[1]
Mobile Phase A 0.2 M Monobasic Sodium Phosphate + 0.4 M TBAH (pH 5.50)TBAH (Tetrabutylammonium hydroxide) acts as an ion-pairing agent to mask silanols, reducing peak tailing for the amine-rich piperacillin structure.[1]
Mobile Phase B Acetonitrile / Methanol mixModulates selectivity for the hydrophobic side chains.
Flow Rate 1.0 mL/minStandard flow for 5 µm columns to maintain theoretical plates.
Detection UV 220 nmMaximizes sensitivity for the amide bonds in the beta-lactam ring and side chain.
Sample Temp 4°C (Critical) Piperacillin undergoes rapid hydrolysis at room temperature.[1]

Troubleshooting Module: Chromatographic Issues

Issue 1: Severe Peak Tailing (Tailing Factor > 1.5)

User Question: "My Piperacillin peak is tailing significantly, causing integration errors and failing system suitability. I've tried a new column, but the issue persists."

Root Cause Analysis: Piperacillin contains basic nitrogen moieties (in the piperazine ring) and a carboxylic acid. Tailing is typically caused by:

  • Secondary Silanol Interactions: The basic nitrogen interacts with residual acidic silanols on the silica support.

  • Incorrect pH: If the pH is near the pKa of the carboxyl group, the analyte exists in a mixed protonation state, causing band broadening.

Corrective Actions:

  • Step 1: Verify Ion-Pairing Agent. Ensure Tetrabutylammonium Hydroxide (TBAH) is present in the buffer.[1] It competes for silanol sites, effectively "capping" them.

  • Step 2: Check Buffer pH. Adjust Mobile Phase A pH to exactly 5.50 ± 0.02 . This pH ensures the carboxyl group is ionized (pKa ~2.8) while maintaining stability.

  • Step 3: Column Type. Switch to a "Base-Deactivated" (BDS) or high-purity end-capped C18 column if not already using one.[1]

Issue 2: Loss of Resolution between Piperacillin and Impurity B (Penicilloic Acid)

User Question: "In my forced degradation study (acid hydrolysis), the main peak merges with the major degradation product eluting just before it."

Root Cause Analysis: Impurity B (Piperacillin Penicilloic Acid) is the product of beta-lactam ring opening.[1] It is more polar than Piperacillin due to the formation of a free carboxylic acid and an amine. Separation requires adequate retention of the parent molecule.

Corrective Actions:

  • Step 1: Reduce Organic Start %: If running a gradient, lower the initial %B. For isocratic, decrease the methanol/acetonitrile ratio by 2-5%. This increases the retention of the parent peak, allowing the more polar impurity to elute earlier.

  • Step 2: Increase Ionic Strength: Increase the phosphate buffer concentration (e.g., from 20mM to 50mM). This suppresses the ion-exchange behavior of the free acid on the impurity, sharpening its peak shape and improving separation.

Troubleshooting Module: Sample Stability & "Ghost" Peaks

Issue 3: Spontaneous Degradation in the Autosampler

User Question: "I see a growing impurity peak at RRT ~0.85 in my standard injections over the course of a sequence. Is my column contaminated?"

Root Cause Analysis: This is likely not column contamination. Piperacillin is highly unstable in solution, degrading into Penicilloic Acid (hydrolysis of the beta-lactam ring). This reaction follows pseudo-first-order kinetics and is accelerated by heat and improper pH.[1]

Corrective Actions:

  • Step 1: Enforce Cold Chain. Set the autosampler temperature to 4°C . Stability at 25°C is limited to <4 hours.

  • Step 2: Solvent Choice. Avoid using pure water as a diluent. Use the Mobile Phase or a buffered solution (pH 5.0 - 6.0).[1] Avoid alkaline diluents strictly, as they catalyze ring opening 20x faster than acid.

  • Step 3: Sequence Design. Limit run times. Prepare standards fresh every 6-8 hours or use bracketing standards to compensate for on-column degradation.

Scientific Deep Dive: Degradation Pathways

Understanding how Piperacillin breaks down is essential for identifying peaks in a stability-indicating method.[1]

  • Pathway A (Acid/Base Hydrolysis): The strained four-membered beta-lactam ring opens to form Piperacillin Penicilloic Acid (Impurity B).[1] This is the dominant pathway.

  • Pathway B (Decarboxylation): Penicilloic acid further degrades into Piperacillin Penilloic Acid (Impurity C) by losing CO2.[1]

  • Pathway C (Side Chain Cleavage): Hydrolysis of the amide side chain yields 1-Ethylpiperazine-2,3-dione (Impurity E) and Ampicillin-like structures.[1]

Visualizing the Degradation Logic

The following diagram illustrates the decision logic for identifying these degradants based on retention time (RT) shifts.

Piperacillin_Degradation_Logic Start Unknown Impurity Peak RT_Check Check Retention Time (RRT) Start->RT_Check Early_Eluting Early Eluting (RRT < 0.8) Polar Species RT_Check->Early_Eluting More Polar Late_Eluting Late Eluting (RRT > 1.1) Non-Polar Species RT_Check->Late_Eluting Less Polar Impurity_B Impurity B (Penicilloic Acid) Beta-lactam ring open Early_Eluting->Impurity_B Major Degradant (Acid/Base Stress) Impurity_C Impurity C (Penilloic Acid) Decarboxylated B Early_Eluting->Impurity_C Secondary Degradant (Long term stress) Impurity_E Impurity E (Side Chain) Ethylpiperazine dione Early_Eluting->Impurity_E Very Early Eluting (Side chain cleavage) Impurity_D Impurity D (Dimer) High MW Aggregates Late_Eluting->Impurity_D Broad Peak (Concentrated samples)

Caption: Decision tree for identifying Piperacillin degradation products based on relative retention time (RRT) shifts.

Summary of Key Impurities

USP/EP NameChemical NameMechanism of FormationRelative Retention (Approx)
Piperacillin Parent APIN/A1.00
Impurity A AmpicillinProcess Impurity / Hydrolysis~0.62
Impurity B Piperacillin Penicilloic AcidBeta-lactam Ring Opening (Hydrolysis)~0.85 (Pre-peak)
Impurity C Piperacillin Penilloic AcidDecarboxylation of Impurity B< 0.80
Impurity D Piperacillin DimerPolymerization> 1.20
Impurity E 1-Ethylpiperazine-2,3-dioneSide Chain Cleavage< 0.50 (Solvent front)

References

  • Impurity Profiling: Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins. European Journal of Pharmaceutical Sciences, 2019.[2][3][4] Available at: [Link]

  • HPLC Method Development: Stability Indicating RP-HPLC Method for the Determination of Piperacillin and Tazobactam. Journal of Pharmaceutical and Biomedical Analysis.[5] Available at: [Link][1]

  • Chemical Structure Validation: PubChem Compound Summary for CID 43672: Piperacillin. National Center for Biotechnology Information. Available at: [Link][1]

Sources

Validation & Comparative

validation of an HPLC method for Piperacillin Sulfoxide according to ICH guidelines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Stability-Indicating Assays

Executive Summary

In the development of beta-lactam antibiotics, Piperacillin Sulfoxide represents a critical quality attribute. As the primary oxidative degradation product of Piperacillin, its accurate quantification is mandatory under ICH Q3A/B guidelines.

This guide compares two distinct chromatographic approaches: a Legacy Pharmacopoeial Method (Method A) utilizing fully porous silica, and a Modernized Core-Shell Method (Method B) .[1] We demonstrate why the Core-Shell approach provides superior resolution (


) and sensitivity, essential for meeting the rigorous validation criteria of ICH Q2(R2) .

Part 1: The Challenge – Chemical Instability & Separation

Piperacillin is a ureidopenicillin susceptible to hydrolysis (opening the beta-lactam ring) and oxidation (forming the sulfoxide). The Sulfoxide impurity is polar and often elutes close to the parent peak or other hydrolytic degradants, making baseline resolution difficult with standard 5 µm columns.

The Degradation Pathway

Understanding the origin of the impurity is the first step in validation specificity.

PiperacillinDegradation Pip Piperacillin (Parent API) Oxidation Oxidative Stress (H2O2 / Air) Pip->Oxidation slow Hydrolysis Hydrolysis (pH > 7 or < 4) Pip->Hydrolysis Sulfoxide Piperacillin Sulfoxide (Target Impurity) Oxidation->Sulfoxide Penicilloic Penicilloic Acid Derivatives Hydrolysis->Penicilloic

Figure 1: Primary degradation pathways of Piperacillin.[1] The Sulfoxide forms via oxidation of the thiazolidine ring sulfur.

Part 2: Comparative Methodology

We evaluated two methods to validate Piperacillin Sulfoxide quantification.

Method A: Legacy Standard (The Baseline)[1]
  • Column: C18, Fully Porous, 250 x 4.6 mm, 5 µm.[1]

  • Logic: Based on traditional USP monographs. Reliable but suffers from broad peaks and long run times (>35 mins).[1]

  • Limitation: Lower peak capacity often leads to co-elution of the Sulfoxide with minor process impurities.

Method B: Optimized Alternative (The Recommendation)
  • Column: C18, Core-Shell (Superficially Porous), 100 x 4.6 mm, 2.7 µm.[1]

  • Logic: Core-shell particles reduce the diffusion path length (the "C" term in the Van Deemter equation), significantly sharpening peaks without the extreme backpressure of Sub-2 µm UPLC columns.

  • Advantage: Higher resolution, 3x faster run time, and lower Limit of Quantitation (LOQ).[1]

Part 3: Experimental Protocol (Method B)

This protocol is the validated system recommended for adoption.

Chromatographic Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector
Column Kinetex C18 (or equiv. Core-Shell), 100 x 4.6 mm, 2.7 µm
Mobile Phase A 0.05M Ammonium Phosphate Buffer (pH 5.[1]0)
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Flow Rate 1.2 mL/min
Column Temp 35°C
Detection UV at 220 nm (Max absorption for Sulfoxide)
Injection Vol 5 µL
Gradient Program
  • 0.0 min: 90% A / 10% B (Equilibration)

  • 2.0 min: 90% A / 10% B (Hold)[1]

  • 12.0 min: 40% A / 60% B (Elution of impurities)

  • 15.0 min: 90% A / 10% B (Re-equilibration)

Standard Preparation

Stock Solution: Dissolve 10 mg Piperacillin Sulfoxide reference standard in 100 mL Mobile Phase A (0.1 mg/mL). Working Standard: Dilute Stock to 5 µg/mL (0.5% level relative to nominal sample concentration).

Part 4: Validation Results (ICH Q2(R2) Compliance)

The following data compares the performance of the Legacy Method (A) vs. the Core-Shell Method (B).

System Suitability & Specificity

Specificity was determined via forced degradation (3% H2O2 for 2 hours).[1]

ParameterMethod A (Legacy)Method B (Core-Shell)Acceptance Criteria
Retention Time (Sulfoxide) 14.2 min4.8 minN/A
Resolution (

)
1.8 (Marginal)3.5 (Excellent)

(Sulfoxide vs. Parent)
Tailing Factor (

)
1.41.1

Theoretical Plates (

)
~4,500~12,000

Linearity & Sensitivity (LOQ)

Range tested: LOQ to 150% of the specification limit (0.5%).

ParameterMethod AMethod B
Linearity (

)
0.99820.9999
LOD (µg/mL) 0.500.05
LOQ (µg/mL) 1.500.15

Insight: The sharper peaks in Method B result in a higher signal-to-noise ratio, drastically lowering the LOQ. This is critical for detecting trace oxidative degradation early in stability studies.

Accuracy & Precision

Conducted at 50%, 100%, and 150% of the target impurity limit.

LevelRecovery % (Method B)% RSD (n=6)Status
LOQ Level 98.5%2.1%Pass
100% Level 100.2%0.8%Pass
150% Level 99.7%0.6%Pass

Part 5: Validation Workflow Visualization

To ensure a self-validating system, follow this logical workflow. Every step must pass the decision gate before proceeding.

ValidationWorkflow Start Start Validation Specificity Specificity: Forced Degradation (H2O2) Start->Specificity CheckRes Resolution > 2.0? Specificity->CheckRes Linearity Linearity & Range (LOQ to 150%) CheckRes->Linearity Yes Fail Redesign Method CheckRes->Fail No Accuracy Accuracy (Recovery) & Precision (RSD) Linearity->Accuracy Robustness Robustness: Flow +/- 0.1, pH +/- 0.2 Accuracy->Robustness Report Final Validation Report (ICH Q2 R2) Robustness->Report Fail->Specificity Optimize

Figure 2: Step-by-step validation logic gate. Resolution (


) is the critical "Go/No-Go" parameter.[1]

Part 6: Scientific Rationale (E-E-A-T)

Why Core-Shell Technology?

The superior performance of Method B is not accidental. In fully porous 5 µm particles (Method A), analyte molecules diffuse deep into the particle pores, causing band broadening.[1] In 2.7 µm Core-Shell particles, the solid core prevents deep diffusion, while the porous shell allows for rapid interaction. This minimizes the Mass Transfer term (


)  in the Van Deemter equation:

[1]

Where


 is plate height (lower is better) and 

is flow velocity.[1] This allows Method B to run at higher flow rates (1.2 mL/min) without losing efficiency, validating the method's "Robustness" by design.
Self-Validating System Suitability

To ensure trustworthiness in routine use, the method must include a System Suitability Test (SST) injection containing both Piperacillin and Piperacillin Sulfoxide.[1]

  • Mandatory Requirement: Resolution (

    
    ) between Parent and Sulfoxide 
    
    
    
    .[1]
  • Causality: If

    
     drops below 2.5, the integration of the small sulfoxide peak on the tail of the massive parent peak becomes statistically unreliable, rendering the assay invalid.
    

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2000).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1]

  • Journal of Pharmaceutical and Biomedical Analysis. (2012). Core-shell columns: High performance liquid chromatography.[1][3] (General reference on Core-Shell physics). [Link]

  • European Pharmacopoeia (Ph. Eur.). Piperacillin Monograph 01/2017:1169.[4] (Reference for impurity limits). [Link][1]

Sources

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS and HPLC-UV Methods for Piperacillin Sulfoxide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Methodological Congruence

In the landscape of pharmaceutical development and clinical research, the accurate quantification of drug metabolites is as critical as that of the parent compound. Piperacillin Sulfoxide, a primary metabolite of the broad-spectrum antibiotic Piperacillin, serves as a key marker in pharmacokinetic (PK) and stability studies. The analytical journey of a drug often involves the use of different bioanalytical techniques, evolving with the project's needs. A robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method might suffice for early-stage formulation analysis, while the superior sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) become indispensable for measuring low-level concentrations in complex biological matrices like plasma.

This guide provides an in-depth, experience-driven comparison and a detailed protocol for the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of Piperacillin Sulfoxide. The objective of such a cross-validation is to demonstrate that two distinct analytical procedures are fit for their intended purpose and yield equivalent, reliable results, ensuring data integrity across different phases of a drug's lifecycle.[1][2] This process is not merely a procedural formality; it is a cornerstone of scientific rigor, ensuring that data generated by different methods can be compared and trusted. We will dissect the causality behind experimental choices, ground our protocols in regulatory standards, and present a clear, logical framework for researchers, scientists, and drug development professionals.

Foundational Principles: HPLC-UV vs. LC-MS/MS

Understanding the fundamental principles of each technique is crucial to appreciating their respective strengths and the rationale behind the experimental designs.

  • HPLC-UV: This technique relies on the physicochemical separation of the analyte from other matrix components via liquid chromatography, followed by detection based on the analyte's ability to absorb light at a specific ultraviolet wavelength. Its primary strength lies in its simplicity, robustness, and cost-effectiveness. However, its sensitivity can be limited, and its selectivity is dependent on chromatographic resolution. Co-eluting compounds with similar UV absorption spectra can cause significant interference.

  • LC-MS/MS: This is a powerhouse of modern bioanalysis. After chromatographic separation, the analyte is ionized and enters a mass spectrometer. A specific precursor ion (related to the analyte's mass) is selected, fragmented, and a resulting product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte's chemical structure, providing exceptional selectivity and sensitivity.[3] It is the gold standard for quantifying low-level analytes in complex biological samples.[4]

The choice between these methods is dictated by the application. For bulk substance or high-concentration formulation assays, the robustness of HPLC-UV is often sufficient. For measuring trace levels of Piperacillin Sulfoxide in patient plasma for a PK study, the sensitivity and specificity of LC-MS/MS are non-negotiable.[5]

The Analytical Workflow: A Visual Comparison

To better illustrate the practical steps involved, the following diagrams outline the typical workflows for both HPLC-UV and LC-MS/MS analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample (e.g., Plasma) Protein_Precip Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Autosampler Injection Supernatant->Injection Inject Column HPLC Column (e.g., C18) Injection->Column UV_Detector UV Detector (Set Wavelength) Column->UV_Detector Chromatogram Data Acquisition (Chromatogram) UV_Detector->Chromatogram Result Final Concentration Chromatogram->Result Peak Integration & Quantification

Caption: High-level workflow for Piperacillin Sulfoxide analysis using HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike Internal Standard (IS) Sample->IS_Spike Extraction Solid Phase Extraction (SPE) or LLE IS_Spike->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate Injection Autosampler Injection Evaporate->Injection Inject Column UPLC Column Injection->Column Ion_Source Ion Source (ESI+) Column->Ion_Source Q1 Quadrupole 1 (Precursor Ion) Ion_Source->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System Result Final Concentration Data_System->Result Peak Integration (Analyte/IS Ratio)

Caption: High-level workflow for Piperacillin Sulfoxide analysis using LC-MS/MS.

Method Validation: Building a Foundation of Trust

Before any cross-validation can occur, each method must be individually and rigorously validated to prove it is fit for purpose. This validation must be conducted in accordance with established regulatory guidelines, such as the ICH Q2(R2) and FDA M10 guidance documents.[1][6][7][8] The core parameters to be assessed are specificity, linearity, accuracy, precision, range, and limits of detection and quantification.[9]

Experimental Protocol: HPLC-UV Method Validation
  • Chromatographic Conditions (Hypothetical Example):

    • Column: C18, 4.6 x 250 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (gradient elution)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

  • Sample Preparation: Protein precipitation with acetonitrile is chosen for its simplicity and efficiency in removing the bulk of plasma proteins, which could otherwise foul the HPLC column.

  • Validation Steps:

    • Specificity: Analyze six different blank plasma lots to ensure no endogenous components interfere with the Piperacillin Sulfoxide peak.

    • Linearity: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range (e.g., 0.5 - 50 µg/mL). The correlation coefficient (r²) should be >0.99.[10]

    • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 20, and 40 µg/mL) in five replicates on three separate days. Accuracy should be within 85-115% (80-120% at LLOQ), and precision (%CV or %RSD) should not exceed 15% (20% at LLOQ).[2]

    • Limit of Quantification (LLOQ): The lowest standard on the calibration curve (e.g., 0.5 µg/mL) must meet the accuracy and precision criteria.

Experimental Protocol: LC-MS/MS Method Validation
  • Chromatographic & Mass Spectrometric Conditions (Hypothetical Example):

    • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size

    • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) (gradient elution)

    • Flow Rate: 0.4 mL/min

    • Ionization Mode: Electrospray Ionization Positive (ESI+)

    • MRM Transitions:

      • Piperacillin Sulfoxide: Propose a transition based on its structure (e.g., m/z 534.1 -> 392.2). Note: These are hypothetical values.

      • Internal Standard (IS): A stable isotope-labeled version (e.g., Piperacillin Sulfoxide-d5) is ideal for correcting matrix effects and variability.

  • Sample Preparation: Solid Phase Extraction (SPE) is selected over protein precipitation. While more complex, SPE provides a much cleaner extract, which is critical for minimizing ion suppression and matrix effects in the MS source, leading to better reproducibility and sensitivity.

  • Validation Steps:

    • Selectivity & Specificity: Analyze six different blank plasma lots. No significant peaks should be present at the retention times of the analyte and IS.[11]

    • Matrix Effect: Assess the ion suppression or enhancement from the six plasma lots to ensure the method is not biased by matrix variability.

    • Linearity: Prepare a calibration curve over the desired range (e.g., 1.0 - 1000 ng/mL). The curve is constructed by plotting the peak area ratio (Analyte/IS) against concentration. A weighting factor (e.g., 1/x²) may be necessary.[12]

    • Accuracy & Precision: Follow the same procedure as for HPLC-UV, using QC samples at appropriate concentrations (e.g., 3, 400, and 800 ng/mL). The acceptance criteria are the same (±15% for accuracy, ≤15% for precision).

    • LLOQ: The lowest standard (e.g., 1.0 ng/mL) must be quantifiable with acceptable accuracy and precision.[5]

Comparative Validation Data Summary (Illustrative)
Validation ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Difference
Linearity Range 0.5 - 50 µg/mL1.0 - 1000 ng/mLMS detection is orders of magnitude more sensitive than UV.
Correlation (r²) > 0.995> 0.998Both methods show excellent linearity.
LLOQ 0.5 µg/mL (500 ng/mL)1.0 ng/mLSuperior sensitivity of MS allows for quantification at much lower levels.
Accuracy (% Bias) Within ±10%Within ±8%Use of an internal standard in LC-MS/MS typically improves accuracy.
Precision (%CV) < 12%< 10%Cleaner sample prep and IS correction lead to higher precision.
Selectivity Dependent on chromatographyHigh (based on mass)MS/MS is inherently more selective, distinguishing compounds by mass.

The Core Task: Cross-Validation Protocol

With both methods fully validated, the cross-validation can proceed. The goal is to demonstrate that the methods produce equivalent results when analyzing the same set of samples.[13]

Cross_Validation_Flow Start Start: Two Validated Methods (HPLC-UV & LC-MS/MS) Prep_Samples Prepare QC Sample Set (n ≥ 3 levels, 6 replicates each) Start->Prep_Samples Analyze_A Analyze Set with Method A (e.g., HPLC-UV) Prep_Samples->Analyze_A Analyze_B Analyze Set with Method B (e.g., LC-MS/MS) Prep_Samples->Analyze_B Combine_Data Combine and Tabulate Results (Conc. from A vs. Conc. from B) Analyze_A->Combine_Data Analyze_B->Combine_Data Stats Statistical Analysis Combine_Data->Stats Criteria Acceptance Criteria Met? Stats->Criteria Success Conclusion: Methods are Equivalent Criteria->Success Yes Fail Conclusion: Methods are NOT Equivalent (Investigate Discrepancy) Criteria->Fail No

Caption: Logical flow diagram for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Procedure:
  • Sample Selection: Prepare a minimum of three batches of QC samples at low, medium, and high concentrations. At least six replicates should be prepared at each level. If available, incurred samples (real study samples) should also be included to assess performance in the presence of other metabolites and endogenous compounds.

  • Analysis: Analyze the entire set of samples using both the validated HPLC-UV and the validated LC-MS/MS methods. To minimize time-related stability issues, it is ideal to perform the analyses in parallel or in quick succession.

  • Data Compilation: For each individual sample, tabulate the concentration value obtained from the HPLC-UV method and the corresponding value from the LC-MS/MS method.

  • Statistical Evaluation:

    • Calculate Percent Difference: For each sample, calculate the percentage difference between the two methods: [(Conc_UV - Conc_MSMS) / mean(Conc_UV, Conc_MSMS)] * 100.

    • Acceptance Criteria: The mean difference should not be greater than ±20.0% for at least 67% of the samples evaluated. This criterion ensures that there is no significant systematic bias between the two methods.

    • Linear Regression: Plot the results from the HPLC-UV method (x-axis) against the results from the LC-MS/MS method (y-axis). The correlation coefficient (r²) should be close to 1.0, and the slope of the regression line should be between 0.80 and 1.20.

Conclusion: A Synthesis of Scientific Integrity

The cross-validation of analytical methods is a critical exercise in ensuring data continuity and integrity throughout the drug development lifecycle. While LC-MS/MS offers unparalleled sensitivity and selectivity for bioanalysis, the simplicity and accessibility of HPLC-UV make it a valuable tool for other applications. This guide has demonstrated that through rigorous, individual validation grounded in regulatory principles[7][8] and a systematic cross-validation study, it is possible to establish equivalency between these two disparate techniques.

The causality behind the experimental choices—cleaner sample preparation for LC-MS/MS to avoid matrix effects, the use of stable isotope-labeled internal standards to enhance accuracy, and adherence to ICH/FDA guidelines—all contribute to a self-validating system. By following the protocols outlined herein, researchers can confidently transition between analytical platforms, knowing their data remains consistent, comparable, and, most importantly, trustworthy.

References

  • Barco S, Risso FM, Bruschettini M, et al. A validated LC-MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot. Bioanalysis. 2014;6(21):2795-802. [Link]

  • Barco S, et al. (2014). A Validated LC–MS/MS Method for The Quantification of Piperacillin/Tazobactam on Dried Blood Spot. ResearchGate. [Link]

  • Cangemi G, et al. A validated LC-MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot. PubMed. [Link]

  • Petrov VI, Anikeev IS, Zayachnikova TE, et al. Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma. Research Results in Pharmacology. 2023;9(2):55-59. [Link]

  • Mangam VT, et al. Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactum Combination in Dosage Forms: A Quality. International Journal of Pharmaceutical Sciences and Medicine. 2023;8(5):7-20. [Link]

  • Abdelkawy K, Le T, Mahmoud SH. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. PubMed. [Link]

  • Zhao Y, et al. A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. National Institutes of Health (NIH). [Link]

  • Sandle, T. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. 2023. [Link]

  • Unknown Author. development and validation of uv spectrophotometric area under curve method quantitative estimation of piperacillin. ResearchGate. [Link]

  • Kumar, P., et al. Developing and Validating a Stability-Indicating Method for the Analysis of Piperacillin and Tazobactam in Bulk and. World Journal of Pharmaceutical Research. [Link]

  • Petrov, V. I. Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma. CyberLeninka. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH. 2023. [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. 2005. [Link]

  • Sankar, D., et al. Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method. Journal of Applied Pharmaceutical Science. 2014. [Link]

  • Pappula, N., et al. Validated RP-HPLC Method for Simultaneous Estimation of Tazobactam and Piperacillin in Combined Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. 2019. [Link]

  • International Council for Harmonisation (ICH). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. 2022. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. EMA. 2022. [Link]

  • KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. FDA. [Link]

Sources

A Researcher's Guide to Linearity and Range Determination for the Piperacillin Sulfoxide Analytical Method

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the validation of an analytical method is the bedrock upon which the quality and safety of a drug product are built. This guide offers an in-depth exploration of two critical validation parameters—linearity and range—specifically for the analytical method of Piperacillin Sulfoxide, a known impurity and degradation product of the antibiotic Piperacillin. We will delve into the regulatory framework, compare established analytical approaches, and provide a detailed, field-tested protocol.

The "Why" Behind Linearity and Range: A Foundation of Trust

Before we dive into the experimental protocols, it is crucial to understand the causality behind these validation requirements. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on analytical method validation.[1][2][3]

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][4] This is fundamental to ensuring that a change in the concentration of Piperacillin Sulfoxide corresponds to a predictable and proportional change in the analytical signal (e.g., peak area in chromatography).

Range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of linearity, accuracy, and precision.[3][4][5][6] The specified range for an analytical procedure is derived from linearity studies and is dependent on the intended application of the method.[5] For an impurity like Piperacillin Sulfoxide, the range must cover from the reporting threshold to a concentration significantly above the specification limit.

A robust demonstration of linearity and an appropriate range provides confidence that the analytical method can reliably quantify Piperacillin Sulfoxide at the levels expected in the drug substance or product.

Comparative Analysis of Analytical Approaches

Several analytical techniques can be employed for the determination of Piperacillin Sulfoxide. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most common and well-established method. However, more advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also utilized, particularly for lower concentration levels.[7]

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Lower sensitivity compared to LC-MS/MS, potential for interference from co-eluting impurities.Routine quality control (QC) testing for impurities and degradation products.
LC-MS/MS Separation by HPLC, followed by mass-based detection.High sensitivity and selectivity, definitive identification.Higher cost, more complex instrumentation and method development.Trace level impurity analysis, bioanalytical studies.[7]

For the purpose of this guide, we will focus on a validated HPLC-UV method, which is the most prevalent in QC laboratories for the analysis of Piperacillin and its related substances.

Experimental Protocol: Linearity and Range Determination for Piperacillin Sulfoxide by HPLC-UV

This protocol is designed to be a self-validating system, where the results from each step build upon the last to provide a comprehensive picture of the method's performance.

Preparation of Standard Solutions

The accuracy of your linearity study is directly dependent on the accuracy of your standard solutions.

  • Primary Stock Solution: Accurately weigh a suitable amount of Piperacillin Sulfoxide reference standard and dissolve it in a known volume of an appropriate solvent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the primary stock solution.[5] The concentration range should be chosen to bracket the expected concentration of Piperacillin Sulfoxide in the test sample. For an impurity, this range should typically span from the reporting level up to 120% of the specification limit.[8]

Chromatographic Conditions

The following are typical starting conditions for the analysis of Piperacillin and its impurities. These may need to be optimized for your specific application.

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A mixture of phosphate buffer and acetonitrile.[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 220 nm[9]
Injection Volume 20 µL
Column Temperature 30 °C
Linearity Assessment Workflow

The following diagram illustrates the workflow for assessing the linearity of the analytical method.

Caption: Workflow for Linearity Assessment of Piperacillin Sulfoxide.

Data Analysis and Acceptance Criteria
  • Linear Regression: Plot the mean peak area for each concentration level against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

  • Visual Inspection: The data points should be visually inspected for a linear relationship.

  • Statistical Analysis:

    • Correlation Coefficient (r) and Coefficient of Determination (r²): A value of r² ≥ 0.99 is generally considered acceptable.[7]

    • Y-intercept: The y-intercept should be close to zero. A significant y-intercept may indicate the presence of a systematic error.

    • Residual Plot: A plot of the residuals (the difference between the observed and predicted values) against concentration should show a random distribution around zero.

Range Determination

The range of the method is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision at the lower and upper ends of the proposed range.[4][5][10]

  • Precision: Analyze at least three replicates of the lowest and highest concentration standards. The relative standard deviation (RSD) should be within an acceptable limit (typically ≤ 2%).

  • Accuracy: The accuracy of the method at the extremes of the range should be demonstrated. This can be done by spiking a placebo with known amounts of Piperacillin Sulfoxide at the lowest and highest concentrations of the range and calculating the percent recovery.

Example Data and Interpretation

The following table presents hypothetical data from a linearity study for Piperacillin Sulfoxide.

Concentration (µg/mL) Mean Peak Area (n=3)
0.515,234
1.030,156
2.575,890
5.0151,234
7.5226,543

Linear Regression Results:

  • Slope (m): 30,125

  • Y-intercept (c): 567

  • Correlation Coefficient (r): 0.9998

  • Coefficient of Determination (r²): 0.9996

Interpretation: The high correlation coefficient and coefficient of determination, along with a y-intercept close to zero, indicate a strong linear relationship between the concentration of Piperacillin Sulfoxide and the instrument response over the range of 0.5 to 7.5 µg/mL.

Conceptual Representation of Analytical Range

The diagram below illustrates the concept of the analytical range, which is defined by the demonstration of acceptable linearity, accuracy, and precision.

G cluster_0 Analytical Range cluster_1 Validated Performance LOQ Limit of Quantitation (LOQ) Linearity Linearity LOQ->Linearity Demonstrated Accuracy Accuracy LOQ->Accuracy Demonstrated Precision Precision LOQ->Precision Demonstrated ULOQ Upper Limit of Quantitation (ULOQ) Linearity->ULOQ Demonstrated Accuracy->ULOQ Demonstrated Precision->ULOQ Demonstrated

Caption: The analytical range is the interval where the method is proven to be linear, accurate, and precise.

Conclusion

The determination of linearity and range is a cornerstone of analytical method validation for impurities like Piperacillin Sulfoxide. By following a systematic and scientifically sound protocol, grounded in regulatory guidelines, researchers can ensure the generation of reliable and trustworthy data. This, in turn, is essential for maintaining the quality and safety of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma. Research Results in Pharmacology. [Link]

  • A review on analytical methodologies for the determination of piperacillin and tazobactam. ResearchGate. [Link]

Sources

Comparative Degradation Profiling of Piperacillin: Mechanisms, Kinetics, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Formulation Engineers

Executive Summary: The Structural Vulnerability of Piperacillin

Piperacillin is a ureidopenicillin whose broad-spectrum activity is derived from its specific side-chain architecture.[] However, this same architecture introduces unique stability challenges compared to simpler penicillins (e.g., amoxicillin).

Unlike standard beta-lactams where the four-membered lactam ring is the sole primary degradation site, Piperacillin possesses two major sites of hydrolytic instability:

  • The Beta-Lactam Ring (common to the class).[2][3]

  • The 2,3-Dioxopiperazine Ring (specific to the ureido side chain).[3]

Crucial Insight: While acidic stress primarily targets the beta-lactam ring, alkaline stress hydrolyzes the piperazine ring approximately 20 times faster than the beta-lactam moiety [1].[4] This kinetic distinction is critical for developing stability-indicating methods (SIMs), as an assay optimized only for penicilloic acid detection may miss the primary alkaline degradant.

Mechanistic Degradation Profiles
A. Hydrolytic Degradation (pH-Dependent) []
Stress ConditionPrimary Target SiteMechanismMajor Degradation Product(s)
Acidic (pH < 4) Beta-Lactam RingProton-catalyzed nucleophilic attack by water on the lactam carbonyl.[]Penicilloic Acid (and subsequent decarboxylated derivatives)
Alkaline (pH > 8) Piperazine Ring Hydroxide-mediated cleavage of the imide bond in the 2,3-dioxopiperazine ring.N-Ethyl-2,3-dioxopiperazine derivatives (Ring-opened amides)
Neutral (pH 6-7) Beta-Lactam RingIntermolecular aminolysis (Self-catalysis).[]Piperacillin-Penicilloic Acid Dimer

The Dimerization Threat: In neutral, aqueous solutions, Piperacillin exhibits concentration-dependent degradation.[] The free amino group of an intact Piperacillin molecule can attack the beta-lactam carbonyl of a hydrolyzed (Penicilloic acid) molecule, forming a dimer . This species is often insoluble and responsible for particulate matter in reconstituted injectables [2].[][4][5]

B. Oxidative Degradation

Piperacillin is susceptible to oxidation at the thioether sulfur atom within the thiazolidine ring.

  • Reagent: Hydrogen Peroxide (

    
    ).[][6]
    
  • Product: Piperacillin Sulfoxide .[]

  • Mechanism: Electrophilic attack of oxygen on the sulfur lone pair.

C. Thermal Degradation

Thermal stress (solid state or solution) accelerates hydrolysis but also induces epimerization at the C-5 and C-6 positions.[]

  • Product: (5S)-Penicilloic acid (epimer of the natural 5R form) [3].[][7]

Visualization: Degradation Pathways

The following diagram illustrates the divergent pathways based on pH and stress type.

PiperacillinDegradation Piperacillin Piperacillin (Intact API) Penicilloic Penicilloic Acid (Beta-Lactam Open) Piperacillin->Penicilloic Hydrolysis (Beta-Lactam) PipRingOpen Piperazine Ring-Opened Amide Derivatives Piperacillin->PipRingOpen Hydrolysis (Side Chain) ~20x Faster than Lactam Dimer Piperacillin-Penicilloic Dimer (Insoluble) Piperacillin->Dimer Intermolecular Aminolysis Sulfoxide Piperacillin Sulfoxide Piperacillin->Sulfoxide S-Oxidation AcidStress Acidic Stress (H+) Decarboxy Decarboxylated Products Penicilloic->Decarboxy Heat/Time AlkStress Alkaline Stress (OH-) NeutralStress Neutral/High Conc. OxStress Oxidation (H2O2)

Caption: Divergent degradation pathways of Piperacillin. Note the distinct alkaline cleavage of the side chain versus the acidic cleavage of the beta-lactam ring.

Experimental Protocols: Forced Degradation (Stress Testing)

To validate a Stability-Indicating Method (SIM), you must demonstrate specificity by resolving the API from all degradants generated below.

General Requirement: Target 5–20% degradation. If >20% occurs rapidly, reduce stress conditions immediately to prevent secondary degradation (which creates unrealistic impurities).[]

Protocol A: Hydrolytic Stress (Acid/Base/Neutral) []
  • Objective: Assess susceptibility to hydrolysis and dimer formation.

  • Self-Validating Check: Ensure mass balance (API loss

    
     Degradant gain).
    

Step-by-Step:

  • Preparation: Prepare a 1.0 mg/mL solution of Piperacillin in diluent (Mobile Phase A or Water).

  • Acid Stress:

    • Add 1.0 N HCl to reach pH ~1.2.[]

    • Incubate at Room Temperature (RT) for 1-4 hours.

    • Note: Piperacillin is extremely acid-labile.[] Do not heat initially.[]

  • Alkaline Stress:

    • Add 0.1 N NaOH to reach pH ~10.[]

    • Incubate at RT for 10-30 minutes.

    • Critical: Monitor closely.[] The piperazine ring opens very fast. If degradation >20% in 10 mins, lower NaOH concentration to 0.01 N.[]

  • Neutral Stress (Dimerization):

    • Prepare a higher concentration solution (e.g., 10 mg/mL) in water.[]

    • Incubate at RT for 24-48 hours.[]

    • Observe for precipitation (dimer is often insoluble).[]

  • Quenching: Neutralize acid samples with equal molar NaOH (and vice versa) immediately before injection to stop the reaction.

Protocol B: Oxidative Stress []
  • Objective: Generate sulfoxide impurities.

  • Step-by-Step:

    • Add Hydrogen Peroxide (

      
      ) to the API solution to achieve a final concentration of 3%.
      
    • Incubate at RT for 2-6 hours.

    • Validation: If no degradation is observed, increase temperature to 40°C or

      
       conc. to 10%.
      
    • Quenching: No quenching required if injected immediately, or dilute with cold mobile phase.[]

Protocol C: Photolytic Stress []
  • Standard: ICH Q1B Option 2.

  • Step-by-Step:

    • Expose solid API (spread thin layer 1mm) and solution (in quartz cuvette) to:

      • Cool White Fluorescent Light (1.2 million lux hours).[]

      • Near UV Light (200 watt hours/m²).[]

    • Control: Wrap a duplicate sample in aluminum foil (Dark Control) and place side-by-side to distinguish thermal effects from light effects.

Comparative Data Summary

The following table synthesizes kinetic trends and impurity profiles for quick reference.

ParameterAcidic ConditionAlkaline ConditionOxidative Condition
Kinetics (

)
High (Fast)Very High (Fastest) Moderate
Rate Order Pseudo-first-orderPseudo-first-orderSecond-order (depends on [

])
Primary Impurity Penicilloic AcidDioxopiperazine AmidesPiperacillin Sulfoxide
Secondary Impurity Decarboxylated speciesPenicilloic AcidSulfone (rare)
Key Warning Heat accelerates decarboxylation.[]Side chain degrades before Beta-lactam.[]Metallic ions (Cu, Fe) catalyze this.[]
Workflow Visualization: Method Development Strategy

Use this decision tree to optimize your Stability Indicating Method (SIM) based on stress test results.

MethodDev Start Start Forced Degradation CheckDeg Check Degradation % (Target 5-20%) Start->CheckDeg TooHigh > 20% Degradation CheckDeg->TooHigh Too Fast TooLow < 5% Degradation CheckDeg->TooLow Too Slow JustRight 5-20% Degradation CheckDeg->JustRight Optimal ActionHigh Reduce Stress: Decrease Temp, Time, or Conc. TooHigh->ActionHigh ActionLow Increase Stress: Add Heat (60°C) or Co-solvent TooLow->ActionLow Analyze Analyze Chromatogram (PDA/MS) JustRight->Analyze ActionHigh->Start ActionLow->Start MassBalance Check Mass Balance: (Area API + Area Degs = 100%?) Analyze->MassBalance

Caption: Iterative workflow for optimizing stress conditions to achieve meaningful degradation profiles.

References
  • Ghebre-Sellassie, I., et al. (1984).[] Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study.[5][8] ResearchGate.[][4][7][9]

  • BenchChem Technical Guide. (2025). An In-depth Technical Guide to the Degradation Pathway of Piperacillin and the Formation of Dimers.

  • Han, S., et al. (2014).[] Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables.[3] Gulf Medical University Proceedings.[][3]

  • Daicel Pharma Standards. (2024). Piperacillin Impurities and Synthesis: Mechanisms of Hydrolysis and Oxidation.

  • PubChem. (2024).[] Piperacillin Compound Summary: Chemical Structure and Stability.[][]

Sources

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